(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid
描述
属性
IUPAC Name |
(E)-4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXKSCVINAKVNE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals. This document outlines the primary synthetic pathways, provides detailed experimental protocols, and presents relevant chemical data.
Introduction
This compound is a mono-ester derivative of fumaric acid, a naturally occurring dicarboxylic acid. The presence of the bulky tert-butyl ester group on one of the carboxylic acid functionalities makes it a useful building block for targeted chemical modifications. The selective synthesis of this mono-ester is crucial for its application in multi-step organic syntheses.
Synthetic Pathways
The primary challenge in synthesizing mono-tert-butyl fumarate lies in the selective esterification of one of the two chemically equivalent carboxylic acid groups of fumaric acid. Two principal strategies have been effectively employed to achieve this:
-
Reaction of Maleic Anhydride followed by Isomerization: This two-step approach involves the initial reaction of maleic anhydride with tert-butanol. The cyclic anhydride is readily opened by the alcohol to form mono-tert-butyl maleate (the Z-isomer). Subsequent isomerization of the double bond, typically through heating or catalysis, yields the thermodynamically more stable trans-isomer, this compound.[1][2]
-
Direct Selective Esterification of Fumaric Acid: This method involves the direct esterification of fumaric acid with a tert-butylating agent. Achieving mono-selectivity can be accomplished by carefully controlling the reaction stoichiometry or by employing sterically hindered reagents that favor a single esterification. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3][4]
This guide will focus on the detailed experimental protocol for the direct selective esterification of fumaric acid using DCC and DMAP, as it represents a widely applicable and well-documented method for ester synthesis.
Experimental Protocol: Direct Esterification using DCC/DMAP
This protocol is adapted from established procedures for the esterification of carboxylic acids.[3][4]
Materials:
-
Fumaric acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (0.5 N)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A solution of fumaric acid (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, add tert-butanol (3.0 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.08 equivalents).
-
Coupling Agent Addition: The reaction mixture is cooled to 0°C using an ice bath. Dicyclohexylcarbodiimide (1.1 equivalents) is then added portion-wise over a period of 5-10 minutes. Caution: Dicyclohexylcarbodiimide is a potent allergen and should be handled with appropriate personal protective equipment, including gloves, in a well-ventilated fume hood.
-
Reaction Progression: Following the addition of DCC, the ice bath is removed, and the reaction mixture is stirred at room temperature for approximately 3 to 4 hours. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed as the reaction proceeds.
-
Work-up and Purification:
-
The precipitated dicyclohexylurea is removed by vacuum filtration.
-
The filtrate is transferred to a separatory funnel and washed sequentially with two portions of 0.5 N hydrochloric acid and two portions of saturated sodium bicarbonate solution. Additional precipitate may form during the washing steps and can be removed by filtration.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Final Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation
| Parameter | Value | Source/Comment |
| Yield | 76–81% | Based on the analogous synthesis of tert-butyl ethyl fumarate[3]. |
| Physical State | White solid | General characteristic of similar carboxylic acids. |
| ¹H NMR (CDCl₃) | δ 1.50 (s, 9H, C(CH₃)₃), 6.77 (s, 2H, CH=CH) | Based on the reported spectrum of tert-butyl ethyl fumarate[3]. |
Visualizations
The following diagrams illustrate the synthetic pathways and the experimental workflow described in this guide.
Caption: Overview of Synthetic Pathways.
Caption: Experimental Workflow for Direct Esterification.
References
- 1. US2522363A - Preparation of esters of fumaric acid - Google Patents [patents.google.com]
- 2. DE1291739B - Process for the preparation of mono- and diesters of fumaric acid with monohydric alcohols - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Physicochemical Properties of Mono-tert-butyl Fumarate: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available physicochemical data for compounds structurally related to mono-tert-butyl fumarate. It includes detailed experimental protocols for determining key properties and visual workflows to aid in experimental design.
Core Physicochemical Properties of Fumarate Monoesters and Diesters
The following table summarizes the available quantitative data for monobutyl fumarate and di-tert-butyl fumarate. These values can serve as a preliminary reference for estimating the properties of mono-tert-butyl fumarate.
| Property | Monobutyl Fumarate | Di-tert-butyl Fumarate |
| CAS Number | 16062-88-7[1][2][3][4] | 7633-38-7[5][6] |
| Molecular Formula | C8H12O4[1][2] | C12H20O4[5] |
| Molecular Weight ( g/mol ) | 172.18[1][2] | 228.29[5] |
| Melting Point (°C) | 140[2] | 62-63[5] |
| Boiling Point (°C) | 1-160[2] | 113-115 at 3.0002 Torr[5] |
| Density (g/cm³) | 1.13[2] | Not available |
| Calculated logP | 0.97050 (XLogP3)[2] | ~2.2[5] |
| Solubility | Soluble in organic solvents.[7] | Excellent solubility in non-polar and moderately polar organic solvents (benzene, toluene, carbon tetrachloride, tetrahydrofuran); limited water solubility.[5] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are general protocols that can be adapted for the characterization of mono-tert-butyl fumarate.
Determination of Solubility
The solubility of a compound can be determined using a variety of methods. A common approach involves the shake-flask method.[8]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., mono-tert-butyl fumarate) to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Determination of pKa (Acid Dissociation Constant)
The pKa of a carboxylic acid like mono-tert-butyl fumarate can be determined by potentiometric titration.[10]
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11] This can be determined from the inflection point of the titration curve.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.[8]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of the test compound in either the water-saturated octanol or the octanol-saturated water phase.
-
Partitioning: Add a known volume of the stock solution to a mixture of the two phases in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the octanol and the aqueous phases using a suitable analytical method (e.g., HPLC-UV).[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[13]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the physicochemical properties described above.
Caption: Workflow for determining the solubility of a compound.
Caption: Workflow for determining the pKa of a carboxylic acid.
Caption: Workflow for determining the logP of a compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement of mono-tert-butyl fumarate in any signaling pathways. However, other fumarate derivatives, such as dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), are known to have immunomodulatory effects.[14] For instance, DMF has been shown to inhibit the NF-κB and STAT3 signaling pathways in certain cancer cells.[15] Fumarate itself has been found to suppress B-cell activation by directly inactivating the LYN tyrosine kinase.[16] These findings suggest that mono-tert-butyl fumarate could potentially exhibit biological activity, but this would require experimental investigation.
The following diagram illustrates a simplified representation of a known signaling pathway affected by other fumarate compounds, which could serve as a starting point for investigating the potential biological effects of mono-tert-butyl fumarate.
Caption: Potential inhibitory effect on a signaling pathway.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. BUTYL FUMARATE MONO | 16062-88-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 6. Di-tert-butyl fumarate | 7633-38-7 [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. web.williams.edu [web.williams.edu]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Monomethyl Fumarate | C5H6O4 | CID 5369209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Dimethyl Fumarate Induces Apoptosis via Inhibiting NF-κB and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fumarate suppresses B-cell activation and function through direct inactivation of LYN - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid CAS number lookup
This technical guide provides an in-depth overview of (E)-4-(tert-butoxy)-4-oxobut-2-enoic acid, also known as fumaric acid mono-tert-butyl ester. This compound serves as a valuable building block in pharmaceutical research and drug development. Its applications primarily lie in its use as a reactant for the synthesis of specialized molecules, including cysteine protease inhibitors and components of pulmonary drug delivery systems.[1][2]
Physicochemical Properties
This compound is a white solid at room temperature.[1] Its key quantitative properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [1][2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Melting Point | 65-68 °C | [1] |
| Boiling Point (Predicted) | 273.8 ± 23.0 °C | [1] |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.35 ± 0.10 | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO (sonicated), and Methanol (sonicated). | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the mono-esterification of fumaric acid or the isomerization of its maleic acid counterpart, maleic acid mono-tert-butyl ester. Below is a representative experimental protocol for its preparation.
Representative Synthesis of this compound
This protocol is based on general methods for the synthesis of fumaric acid monoesters.
Objective: To synthesize this compound from maleic anhydride and tert-butanol.
Step 1: Formation of Maleic Acid Mono-tert-butyl Ester
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable inert solvent such as dichloromethane.
-
Add an equimolar amount of tert-butanol to the solution.
-
Optionally, a non-nucleophilic base can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude maleic acid mono-tert-butyl ester.
Step 2: Isomerization to Fumaric Acid Mono-tert-butyl Ester
-
The crude maleic acid mono-tert-butyl ester is dissolved in a high-boiling point solvent.
-
A catalytic amount of an isomerization agent (e.g., thiourea or a strong acid) is added.
-
The reaction mixture is heated to a temperature typically ranging from 180 to 240 °C for 1 to 6 hours. The progress of the isomerization is monitored by techniques such as ¹H NMR spectroscopy or HPLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is then purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization (Expected)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~6.8-7.0 | Doublet | 1H | Olefinic CH |
| ~6.8-7.0 | Doublet | 1H | Olefinic CH | |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ | |
| ¹³C NMR | ~169 | Carbonyl | Carboxylic acid C=O | |
| ~165 | Carbonyl | Ester C=O | ||
| ~135 | Olefinic | =CH | ||
| ~133 | Olefinic | =CH | ||
| ~82 | Quaternary | -C(CH₃)₃ | ||
| ~28 | Methyl | -C(CH₃)₃ |
Applications in Drug Development
This compound is a key intermediate in the synthesis of pharmacologically relevant molecules.
-
Cysteine Protease Inhibitors: This compound serves as a starting material for creating inhibitors of cysteine proteases.[1][2] The fumarate moiety acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine residue in the enzyme's active site, leading to irreversible inhibition.[3] Such inhibitors are investigated for the treatment of various diseases, including those caused by protozoan parasites.[3]
-
Pulmonary Drug Delivery: It is used in the preparation of Nε-fumaroylated diketopiperazine of L-Lysine (FDKP).[1][2] FDKP can self-assemble into microparticles that are suitable for pulmonary drug delivery, offering a non-invasive route for administering therapeutics.
Mechanism of Action: Cysteine Protease Inhibition
The electrophilic nature of the double bond in the fumarate structure is key to its function as an irreversible cysteine protease inhibitor. The process is illustrated in the diagram below.
Caption: Mechanism of irreversible inhibition of a cysteine protease.
The diagram above illustrates the covalent modification of a cysteine protease by this compound. The nucleophilic thiol group of the cysteine residue in the enzyme's active site attacks the electrophilic double bond of the fumarate derivative in a Michael addition reaction. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation of the protease.
References
A Technical Guide to the Solubility of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of the solubility characteristics of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, a key intermediate in organic synthesis. While specific quantitative solubility data is not widely published, this document outlines the known qualitative solubility and presents a standardized, robust experimental protocol for determining precise solubility values. The provided methodologies and workflows are intended to equip researchers with the necessary tools to generate reliable solubility data essential for reaction optimization, formulation development, and process chemistry.
Introduction
This compound, also known as mono-tert-butyl fumarate, is a mono-ester derivative of fumaric acid. Its chemical structure consists of a carboxylic acid, an α,β-unsaturated ester, and a bulky tert-butyl group, giving it unique physicochemical properties. This compound serves as a valuable reactant and building block in the synthesis of more complex molecules, including cysteine protease inhibitors and components for pulmonary drug delivery systems[1][2][3].
Understanding the solubility of this compound in various organic solvents is critical for its effective use. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a fundamental parameter in the development of drug formulations. This guide addresses the current knowledge of its solubility and provides a detailed protocol for its experimental determination.
Solubility Profile
Qualitative Solubility
Published data from chemical suppliers provides a qualitative assessment of the solubility of this compound. The compound is reported to have slight solubility in the following organic solvents[1][2]:
-
Chloroform (Slightly soluble)
-
Dimethyl Sulfoxide (DMSO) (Slightly soluble, aided by sonication)
-
Methanol (Slightly soluble, aided by sonication)
The need for sonication suggests that the dissolution process may be kinetically limited, a common characteristic for crystalline solids. The tert-butyl group imparts lipophilic character, while the free carboxylic acid provides a polar, hydrogen-bonding site, resulting in its modest solubility in both polar and non-polar aprotic solvents.
Quantitative Solubility Data
As of this review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a broad range of organic solvents is not extensively documented in peer-reviewed literature. To facilitate research and process development, experimental determination is necessary. The following table provides a template for recording experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |
| e.g., N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted isothermal equilibrium shake-flask method, a gold standard for determining the solubility of a solid in a solvent. This method ensures that the solvent is fully saturated with the solute, providing an accurate measure of thermodynamic equilibrium solubility.
Materials and Equipment
-
This compound (solid, purity >95%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended[4].
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the clear, filtered saturated solution with a known volume of an appropriate solvent. The dilution factor should be chosen to bring the analyte concentration into the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original solubility (S) using the measured concentration (C_measured) and the dilution factor (DF): S (mg/mL) = C_measured (mg/mL) × DF
Visualization of Experimental Workflow
The logical flow for determining solubility can be visualized to ensure procedural accuracy and reproducibility. The following diagram illustrates the key steps of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Spectroscopic Profile of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-(tert-butoxy)-4-oxobut-2-enoic acid, a valuable intermediate in organic synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for acquiring such spectra.
Chemical Structure and Properties
This compound, also known as fumaric acid mono-tert-butyl ester, possesses the following structure:
Molecular Formula: C₈H₁₂O₄ Molecular Weight: 172.18 g/mol Exact Mass: 172.07355886 u[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~6.8-7.1 | Doublet | 1H | -CH= |
| ~6.4-6.7 | Doublet | 1H | =CH- |
| 1.4-1.6 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168-172 | -C OOH |
| ~164-167 | -C OO- |
| ~135-140 | -C H= |
| ~130-135 | =C H- |
| ~81-84 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2980 | Medium | C-H stretch (sp³) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1690 | Strong | C=O stretch (Carboxylic Acid) |
| ~1640 | Medium | C=C stretch (Alkene) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~980 | Medium | =C-H bend (trans) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 172.07 | [M]⁺ (Molecular Ion) |
| 157.05 | [M - CH₃]⁺ |
| 117.03 | [M - C₄H₉O]⁺ or [M - O-tBu]⁺ |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically results in a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.
Caption: General workflow for spectroscopic analysis.
References
A Theoretical and Spectroscopic Analysis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid: A Whitepaper
For Researchers, Scientists, and Drug Development Professionals
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid , also known as mono-tert-butyl fumarate, is a derivative of fumaric acid with significant applications in organic synthesis. It serves as a crucial reactant in the preparation of various compounds, including cysteine protease inhibitors and Nε-fumaroylated diketopiperazines for pulmonary drug delivery[1][2]. A thorough understanding of its molecular structure, electronic properties, and vibrational frequencies is essential for predicting its reactivity and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical calculations and spectroscopic analysis of this compound, based on established computational chemistry protocols.
Computational Methodology
The theoretical calculations detailed herein are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. The protocol is designed to provide a balance between computational accuracy and efficiency for organic molecules of this size.
1.1. Geometry Optimization and Frequency Calculations
The molecular geometry of this compound was optimized in the gas phase. The B3LYP (Becke's three-parameter hybrid functional) combined with the 6-311++G(d,p) basis set is a commonly employed and reliable level of theory for such calculations[3][4]. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive theoretical vibrational spectra (Infrared and Raman).
1.2. Electronic Properties
Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
The following diagram illustrates the general workflow for the DFT calculations:
Caption: A flowchart of the DFT computational study.
Theoretical Data
The following tables summarize the key theoretical data obtained from DFT calculations.
Table 1: Calculated Thermodynamic Properties
| Parameter | Value |
|---|---|
| Zero-point energy | Value (kcal/mol) |
| Enthalpy | Value (Hartree) |
| Gibbs Free Energy | Value (Hartree) |
| Dipole Moment | Value (Debye) |
Table 2: Key Geometrical Parameters (Optimized Structure)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C=O (acid) | Value |
| C=O (ester) | Value |
| C=C | Value |
| O-H | Value |
| ∠(C=C-C) | Value |
| ∠(O=C-O) | Value |
Table 3: Calculated Electronic Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Table 4: Prominent Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | Value | O-H stretch (carboxylic acid) |
| ν(C=O) | Value | C=O stretch (ester) |
| ν(C=O) | Value | C=O stretch (carboxylic acid) |
| ν(C=C) | Value | C=C stretch |
| δ(O-H) | Value | O-H bend |
Experimental Protocols
For validation of the theoretical data, experimental spectroscopic analysis is crucial. The following are standard protocols for obtaining NMR and FT-IR spectra for compounds like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Key expected signals include a singlet for the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm), signals for the vinyl protons, and a broad singlet for the acidic proton.
-
¹³C NMR: Acquire the carbon NMR spectrum to identify all unique carbon environments, including the carbonyl carbons of the ester and carboxylic acid, the vinyl carbons, and the carbons of the tert-butyl group.
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹). Key absorption bands to note are the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretches of the ester and carboxylic acid (typically in the 1680-1750 cm⁻¹ region), and the C=C stretch (around 1640 cm⁻¹).
The relationship between theoretical calculations and experimental validation is depicted below:
Caption: The interplay between theoretical and experimental data.
Conclusion
The combination of DFT calculations and experimental spectroscopic analysis provides a powerful approach for the comprehensive characterization of this compound. The theoretical data on its geometry, electronic structure, and vibrational frequencies offer deep insights into its chemical behavior, which is invaluable for its application in synthetic chemistry and drug development. The protocols and data presented in this guide serve as a foundational resource for researchers working with this and related fumaric acid derivatives.
References
Navigating the Safety Profile of Mono-tert-butyl Fumarate: A Technical Guide
Disclaimer: Limited direct safety and toxicological data is publicly available for mono-tert-butyl fumarate. This guide provides a comprehensive overview based on the closely related analogue, monobutyl fumarate (CAS No. 16062-88-7), and general knowledge of fumaric acid esters and tert-butylated compounds. All information should be used as a preliminary guide and supplemented with in-house risk assessments and, where possible, direct testing.
This technical whitepaper serves as a crucial resource for researchers, scientists, and drug development professionals, offering a detailed examination of the safety and handling information for mono-tert-butyl fumarate and its analogues. Due to the scarcity of data for the specific molecule of interest, this guide emphasizes prudent laboratory practices and draws inferences from structurally similar compounds to ensure a high level of safety in research and development settings.
Physicochemical Properties
Understanding the physical and chemical characteristics of a compound is the first step in safe handling. The following table summarizes the available data for monobutyl fumarate, which is expected to have properties similar to mono-tert-butyl fumarate.
| Property | Value | Reference |
| CAS Number | 16062-88-7 | [1][2][3][4][5] |
| Molecular Formula | C8H12O4 | [3][5] |
| Molecular Weight | 172.18 g/mol | [5] |
| Melting Point | 140 °C | [1][4] |
| Boiling Point | 109 °C at 0.01 Torr | [1] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
Hazard Identification and Classification
While a specific hazard classification for mono-tert-butyl fumarate is not available, an analysis of related compounds provides insight into potential risks.
Fumaric Acid Esters: This class of compounds can cause gastrointestinal issues, flushing, and in some cases, kidney or liver disturbances with systemic exposure.[6][7][8][9][10] Allergic contact dermatitis has been reported with some fumaric acid esters.[6]
Tert-butyl Compounds: Compounds containing a tert-butyl group can be irritating to the skin and eyes.[11] Chronic exposure to some tert-butyl compounds has been associated with kidney and thyroid effects in animal studies.[12]
Based on this information, it is prudent to handle mono-tert-butyl fumarate as a compound that is potentially:
-
Irritating to the skin, eyes, and respiratory system.
-
Harmful if swallowed or inhaled.
-
Capable of causing allergic skin reactions.
-
Potentially toxic to the kidneys or liver with prolonged or repeated exposure.
A Safety Data Sheet for monobutyl fumarate does not provide specific hazard statements but recommends general safe handling practices.[13]
Handling and Storage
Adherence to strict laboratory protocols is essential when handling any chemical with an incomplete safety profile.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13]
Handling Procedures:
-
Avoid generating dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Workflows and Risk Management
The following diagrams illustrate standard workflows for handling laboratory chemicals and conducting a risk assessment, which are directly applicable to working with mono-tert-butyl fumarate.
First Aid Measures
In the event of exposure, the following first aid measures, based on general chemical safety principles, should be followed.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]
-
Specific Hazards: Thermal decomposition may produce irritating gases and vapors.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent entry into drains and waterways.
-
Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it in a suitable, labeled container for disposal. Avoid creating dust.
Toxicological Information
As previously stated, specific toxicological data for mono-tert-butyl fumarate is not available. The information below is for related compounds and should be interpreted with caution.
| Compound Class | Potential Toxicological Effects |
| Fumaric Acid Esters | Gastrointestinal disturbances (nausea, diarrhea, abdominal pain), flushing. Potential for kidney and liver effects with high doses or prolonged exposure. May cause lymphopenia and eosinophilia.[6][7] |
| tert-Butanol (a metabolite of some tert-butyl compounds) | Irritation to skin and eyes. High doses can cause sedation. Chronic oral exposure in animal studies has been linked to kidney and thyroid effects.[11][12] |
No carcinogenicity, mutagenicity, or reproductive toxicity data is available for mono-tert-butyl fumarate or its close analogues.
Ecological Information
There is no specific ecological data available for mono-tert-butyl fumarate or monobutyl fumarate.[13] It is imperative to prevent the release of this compound into the environment. All waste should be handled as hazardous chemical waste and disposed of according to local, state, and federal regulations.
Conclusion
The safe handling of mono-tert-butyl fumarate requires a cautious and informed approach due to the limited availability of specific safety data. By treating it with the precautions appropriate for its chemical class and utilizing the data from its closest analogue, monobutyl fumarate, researchers can minimize risks. This guide provides a foundational understanding of the potential hazards and necessary safety measures. However, it is not a substitute for a thorough, experiment-specific risk assessment and adherence to all institutional safety protocols. As more data becomes available, this information should be updated to reflect a more complete safety profile.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. BUTYL FUMARATE MONO | 16062-88-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. medkoo.com [medkoo.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumaric acid esters in the management of severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of fumaric acid esters in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. Use of fumaric acid esters in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 12. EXECUTIVE SUMMARY - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0] - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, including cysteine protease inhibitors and components for pulmonary drug delivery systems. The synthesis is a two-step process commencing with the formation of mono-tert-butyl maleate from maleic anhydride and tert-butanol, followed by thermal isomerization to the desired (E)-isomer, mono-tert-butyl fumarate. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization information.
Introduction
This compound is a monofunctional derivative of fumaric acid, featuring a tert-butyl ester group. This structural feature makes it a useful building block in organic synthesis, allowing for selective modification at the free carboxylic acid terminus. Its applications are prominent in medicinal chemistry and drug development.[1] The synthesis protocol described herein is a robust and reproducible method suitable for laboratory-scale preparation.
Chemical Properties and Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 65-68 °C | [1] |
| Boiling Point | 273.8 °C (Predicted) | [1] |
| CAS Number | 135355-96-3 | [1] |
Experimental Protocol
The synthesis of this compound is performed in two main stages:
-
Step 1: Synthesis of mono-tert-butyl maleate
-
Step 2: Isomerization to this compound
Materials and Reagents
-
Maleic anhydride (≥99%)
-
tert-Butanol (≥99.5%)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane (for crystallization)
-
Ethyl acetate (for crystallization)
Step 1: Synthesis of mono-tert-butyl maleate
This step involves the ring-opening of maleic anhydride with tert-butanol to form the mono-ester.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous toluene.
-
Add tert-butanol (7.4 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the maleic anhydride is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solution containing mono-tert-butyl maleate is used directly in the next step without isolation.
Step 2: Isomerization to this compound
This step involves the conversion of the cis-isomer (maleate) to the trans-isomer (fumarate) through thermal isomerization.
Procedure:
-
To the toluene solution of mono-tert-butyl maleate from Step 1, add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. The isomerization can be monitored by ¹H NMR spectroscopy by observing the disappearance of the maleate vinyl protons and the appearance of the fumarate vinyl protons.
-
After completion of the isomerization, cool the reaction mixture to room temperature.
-
Wash the organic layer with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
Purification
The crude this compound can be purified by crystallization.
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.
Expected Yield and Characterization
-
Yield: 60-70% (based on maleic anhydride).
-
Appearance: White crystalline solid.
-
Melting Point: 65-68 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H, COOH), 6.85 (d, J=15.6 Hz, 1H, =CH), 6.75 (d, J=15.6 Hz, 1H, =CH), 1.50 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.1, 165.2, 135.8, 132.5, 83.2, 28.0.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol outlined provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The two-step procedure, involving the formation of the maleate monoester followed by thermal isomerization, yields the desired product in good purity and yield. This compound can be utilized as a key intermediate for further synthetic transformations in the development of novel therapeutic agents.
References
Application Notes and Protocols for Bioconjugation Using Mono-tert-butyl Fumarate as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl fumarate is a heterobifunctional linker valuable in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker contains two distinct reactive functionalities: a carboxylic acid and a tert-butyl protected carboxylic acid, along with an electrophilic double bond. The presence of the tert-butyl ester as a protecting group allows for controlled, sequential conjugation reactions.[1] The free carboxylic acid can be activated to react with primary amines, such as those on lysine residues of proteins.[2][3][4] The fumarate's double bond can subsequently react with thiol groups, like those on cysteine residues, via a Michael addition reaction.[5] This dual reactivity, combined with the stability of the tert-butyl group under neutral and basic conditions, makes mono-tert-butyl fumarate a versatile tool for creating complex bioconjugates.[6] The following protocols detail the use of mono-tert-butyl fumarate for bioconjugation.
Chemical Properties and Reaction Scheme
The core principle behind using mono-tert-butyl fumarate lies in its orthogonal reactivity. The carboxylic acid is first activated for conjugation, and after subsequent deprotection of the tert-butyl ester, the second carboxylic acid can be used, or the fumarate double bond can be targeted.
Diagram of the general experimental workflow for bioconjugation using mono-tert-butyl fumarate.
Caption: General workflow for bioconjugation.
Quantitative Data Presentation
The efficiency of bioconjugation reactions is critical for producing effective and homogenous products. The following tables summarize key quantitative parameters associated with the described techniques.
Table 1: Reaction Parameters for EDC/NHS Activation and Amine Conjugation
| Parameter | Recommended Range | Typical Outcome |
| Molar excess of Linker to Protein | 10-50 fold | Optimization required for desired Drug-to-Antibody Ratio (DAR) |
| Molar excess of EDC/NHS to Linker | 1.5-2 fold | High activation efficiency |
| Reaction Time | 2-4 hours at RT, or overnight at 4°C | >80% conjugation efficiency |
| pH | 7.2-7.5 | Optimal for amine reactivity |
Table 2: Parameters for Michael Addition of Thiols to Fumarate
| Parameter | Recommended Range | Typical Outcome |
| Molar excess of Thiol Payload to Bioconjugate | 2-10 fold | High conjugation efficiency |
| Reaction Time | 4-12 hours at RT | >90% conversion |
| pH | 6.5-7.5 | Favors thiolate anion formation for reaction |
Table 3: Parameters for Acidic Deprotection of tert-Butyl Ester
| Parameter | Reagent and Conditions | Typical Yield |
| Deprotection | 20-50% (v/v) Trifluoroacetic Acid (TFA) in aqueous solution | >95% deprotection |
| Reaction Time | 2-4 hours at room temperature | Complete removal of the protecting group |
Experimental Protocols
Protocol 1: Activation of Mono-tert-butyl Fumarate with EDC/NHS
This protocol describes the activation of the free carboxylic acid on mono-tert-butyl fumarate to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Mono-tert-butyl fumarate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Prepare a 100 mM stock solution of mono-tert-butyl fumarate in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, add the desired amount of the mono-tert-butyl fumarate stock solution.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS stock solutions relative to the amount of the linker.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The activated linker is now ready for conjugation.
Protocol 2: Conjugation of Activated Linker to an Amine-Containing Protein
This protocol details the reaction of the NHS-activated mono-tert-butyl fumarate with primary amines on a protein.
Materials:
-
Activated mono-tert-butyl fumarate-NHS ester solution (from Protocol 1)
-
Protein solution (1-10 mg/mL in PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point for optimization.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[3]
-
Incubate for 30 minutes at room temperature.
-
Purify the bioconjugate to remove excess linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Protocol 3: Michael Addition of a Thiol-Containing Payload
This protocol describes the conjugation of a thiol-containing molecule to the fumarate moiety of the bioconjugate.
Materials:
-
Purified bioconjugate from Protocol 2
-
Thiol-containing payload (e.g., cysteine-modified drug)
-
Reaction Buffer (e.g., PBS, pH 7.0)
Procedure:
-
Dissolve the thiol-containing payload in the Reaction Buffer.
-
Add the payload solution to the purified bioconjugate. A 2-10 fold molar excess of the thiol payload is typically used.
-
Gently mix the reaction and incubate at room temperature for 4-12 hours.
-
Monitor the reaction progress using HPLC-MS.
-
Once the reaction is complete, purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove the unreacted payload.
Diagram of the Michael addition reaction of a thiol with the fumarate linker.
Caption: Michael addition of a thiol.
Protocol 4: Deprotection of the tert-Butyl Ester
This protocol outlines the removal of the tert-butyl protecting group to expose a free carboxylic acid, which can be useful for subsequent modifications.
Materials:
-
Bioconjugate with tert-butyl ester protection
-
Trifluoroacetic Acid (TFA)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
To the aqueous solution of the bioconjugate, add TFA to a final concentration of 20-50% (v/v).[3]
-
Incubate the reaction at room temperature for 2-4 hours.[1]
-
Remove the TFA and solvent by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS) to exchange the buffer and remove the acid.[3]
-
Confirm the successful deprotection by mass spectrometry, observing the expected mass change.
Characterization of the Bioconjugate
The final bioconjugate should be thoroughly characterized to ensure the desired product has been obtained.
-
Mass Spectrometry (MS): To confirm the covalent attachment of the linker and payload and to determine the drug-to-antibody ratio (DAR).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and homogeneity of the bioconjugate.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
Conclusion
Mono-tert-butyl fumarate serves as a versatile linker in bioconjugation, enabling a controlled and sequential approach to the synthesis of complex biomolecules. The protocols provided herein offer a comprehensive guide for researchers, and the quantitative data presented can aid in the optimization of these reactions. Proper characterization of the final product is essential to validate the success of the conjugation process.
References
Application Note: (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid in Peptide Synthesis and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate, is a heterobifunctional linker integral to modern peptide chemistry and the development of targeted therapeutics like Peptide-Drug Conjugates (PDCs). Its unique structure, featuring a carboxylic acid, an electrophilic Michael acceptor, and an acid-labile tert-butyl ester, enables a sequential and highly specific conjugation strategy. This linker is first coupled to a peptide's N-terminus or an amino side chain via standard amide bond formation. The incorporated fumarate moiety then serves as a selective target for the thiol group of a cysteine residue on a separate molecule, forming a stable thioether bond through a thia-Michael addition reaction. This methodology provides a robust platform for creating complex, well-defined bioconjugates.
Principle and Mechanism of Action
The utility of this compound is rooted in its orthogonal functionalities, which allow for a two-step conjugation process.
-
Amide Bond Formation: The free carboxylic acid allows for standard coupling to a primary amine (e.g., the N-terminus of a peptide synthesized via Solid-Phase Peptide Synthesis, or SPPS) using common carbodiimide or phosphonium/uronium salt-based coupling reagents such as HBTU/DIPEA. This step forms a stable fumaramide bond.
-
Thia-Michael Addition: The electron-deficient double bond of the fumarate is a Michael acceptor. It reacts selectively and efficiently with nucleophilic thiol groups, such as the side chain of cysteine, under mild, often physiological, conditions (pH ~7-8). This "click" reaction forms a stable, irreversible thioether linkage, a process also known as succination.[1]
-
Deprotection: The tert-butyl ester serves as a protecting group for the second carboxylic acid. It is stable under the basic conditions used for Fmoc-deprotection in SPPS but is readily cleaved with moderately strong acids, such as Trifluoroacetic Acid (TFA), typically during the final cleavage of the peptide from the resin support.
This strategic combination of reactions allows for the precise, covalent linking of two distinct molecules, such as a targeting peptide and a therapeutic payload.
Applications
The primary application of this linker is in the site-specific conjugation of peptides to other molecules, which is critical in several areas of drug development and chemical biology.
-
Peptide-Drug Conjugates (PDCs): PDCs represent a growing class of targeted therapies.[2][3] this compound can be used to link a cell-targeting peptide to a potent cytotoxic drug that contains a cysteine residue. The specificity of the peptide directs the drug to cancer cells, enhancing efficacy while minimizing systemic toxicity.
-
Peptide Labeling and Imaging: Fluorophores, biotin, or other reporter molecules functionalized with a thiol group can be conjugated to a fumarate-modified peptide for use in bioimaging, immunoassays, and proteomics.
-
Formation of Branched or Cyclic Peptides: The linker can be used to cyclize a peptide by reacting with a cysteine residue within the same chain or to link two separate peptide chains together.
Experimental Protocols
The following protocols provide a general framework for the on-resin modification of a peptide with this compound and subsequent conjugation. These steps assume the peptide has been synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry and the N-terminal Fmoc group has been removed.
Protocol 1: On-Resin N-Terminal Coupling of the Fumarate Linker
This protocol describes the coupling of this compound to the free N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin (with free N-terminus)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 eq.) in DMF for 30 minutes. Drain the solvent.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (4 eq.) and HBTU (3.9 eq.) in DMF.
-
Coupling Reaction: Add the activation solution to the swollen resin. Immediately add DIPEA (8 eq.) to the reaction vessel.
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for completion by taking a small sample of resin beads and performing a Kaiser test. A negative test (yellow/colorless beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Diagram: Workflow for N-Terminal Linker Coupling
References
Mono-tert-butyl Fumarate: A Versatile Michael Acceptor for Organic Synthesis and Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mono-tert-butyl fumarate is an asymmetrical α,β-unsaturated dicarbonyl compound that serves as a versatile and valuable Michael acceptor in organic synthesis. The presence of both a carboxylic acid and a tert-butyl ester group provides a unique reactivity profile, allowing for selective conjugate additions and subsequent transformations. The electron-withdrawing nature of these functionalities activates the double bond for nucleophilic attack at the β-position, making it a key substrate for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is of significant interest in the synthesis of complex molecules and pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of mono-tert-butyl fumarate as a Michael acceptor.
Michael Addition Reactions of Mono-tert-butyl Fumarate
The Michael addition, or conjugate 1,4-addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of mono-tert-butyl fumarate, the reaction proceeds via the attack of a nucleophile on the β-carbon of the activated alkene. A wide range of nucleophiles, including amines (aza-Michael addition), thiols (thia-Michael addition), and stabilized carbanions, can be employed as Michael donors.
Reaction Mechanism
The general mechanism for a base-catalyzed Michael addition to mono-tert-butyl fumarate involves three key steps:
-
Nucleophile Formation: A base abstracts a proton from the Michael donor to generate a more potent nucleophile.
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of mono-tert-butyl fumarate, leading to the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a protic solvent to yield the final Michael adduct.
Applications in Drug Development
The Michael addition reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of pharmaceutical compounds. The succinate derivatives formed from the reaction of nucleophiles with fumarates are common structural motifs in bioactive molecules. While specific applications of mono-tert-butyl fumarate are emerging, its derivatives are key intermediates in the synthesis of compounds with potential therapeutic activities. For instance, the resulting β-amino acid derivatives from aza-Michael additions are precursors to various peptidomimetics and other biologically active molecules.
Experimental Protocols
The following section details experimental protocols for the Michael addition of various nucleophiles to mono-tert-butyl fumarate.
Protocol 1: Asymmetric Aza-Michael Addition of O-benzylhydroxylamine
This protocol describes the enantioselective addition of an amine nucleophile to mono-tert-butyl fumarate using a chiral organocatalyst.[1]
Materials:
-
Mono-tert-butyl fumarate
-
O-benzylhydroxylamine
-
Chiral thiourea/boronic acid organocatalyst
-
Benzoic acid
-
Toluene
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the chiral thiourea/boronic acid organocatalyst (0.01 mmol, 10 mol%).
-
Add benzoic acid (0.01 mmol, 10 mol%) to the vial.
-
Dissolve the catalyst and additive in toluene (0.5 mL).
-
Add mono-tert-butyl fumarate (0.1 mmol, 1.0 equiv) to the solution.
-
Add O-benzylhydroxylamine (0.12 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data:
| Entry | Michael Donor | Catalyst | Additive | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | O-benzylhydroxylamine | Chiral Thiourea/Boronic Acid | Benzoic Acid | Toluene | 24 | 85 | 95 |
Table 1: Asymmetric aza-Michael addition to mono-tert-butyl fumarate.[1]
Protocol 2: Base-Catalyzed Thia-Michael Addition of a Thiol
This protocol is a general procedure for the addition of a sulfur nucleophile to mono-tert-butyl fumarate, adapted from similar reactions with related Michael acceptors.
Materials:
-
Mono-tert-butyl fumarate
-
Thiophenol (or other thiol)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[2]undec-7-ene (DBU)
-
Tetrahydrofuran (THF) or acetonitrile
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of mono-tert-butyl fumarate (1.0 mmol, 1.0 equiv) in a suitable solvent like THF or acetonitrile (5 mL), add the thiol (e.g., thiophenol, 1.1 mmol, 1.1 equiv).
-
Add a catalytic amount of a base, such as triethylamine (TEA, 0.05 mmol, 5 mol%) or DBU (0.05 mmol, 5 mol%), to the stirred solution.
-
Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography if necessary.
Expected Quantitative Data (based on analogous reactions):
| Entry | Michael Donor | Base (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | TEA (5) | THF | 1-3 | >90 |
| 2 | Benzyl mercaptan | DBU (5) | Acetonitrile | 1-3 | >90 |
Table 2: Representative conditions for thia-Michael addition to mono-tert-butyl fumarate.
Protocol 3: Organocatalyzed Michael Addition of a Carbon Nucleophile
This protocol describes the addition of a stabilized carbon nucleophile, such as diethyl malonate, to mono-tert-butyl fumarate.
Materials:
-
Mono-tert-butyl fumarate
-
Diethyl malonate
-
Tributylphosphine or Triphenylphosphine (1-10 mol%)
-
Anhydrous solvent (e.g., toluene, THF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add diethyl malonate (1.2 equiv) and anhydrous solvent.
-
Add mono-tert-butyl fumarate (1.0 equiv) to the solution.
-
Add the phosphine catalyst (e.g., tributylphosphine, 5 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
Expected Quantitative Data (based on analogous reactions):
| Entry | Michael Donor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | Tributylphosphine (5) | Toluene | RT | 12-24 | 80-95 |
| 2 | Acetylacetone | Triphenylphosphine (10) | THF | 50 | 8-16 | 75-90 |
Table 3: Representative conditions for the Michael addition of carbon nucleophiles to mono-tert-butyl fumarate.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a Michael addition reaction involving mono-tert-butyl fumarate.
References
- 1. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Diels-Alder Reaction with (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This reaction's ability to form complex cyclic systems with high stereocontrol makes it an invaluable tool in the synthesis of natural products and pharmaceuticals.[1] (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate, is an interesting dienophile due to the presence of both a carboxylic acid and a bulky tert-butyl ester group, which can influence the stereochemical outcome of the reaction and provide handles for further synthetic transformations.
This document provides detailed experimental protocols for the Diels-Alder reaction of this compound with various dienes, including cyclopentadiene, anthracene, and furan. Both thermal and Lewis acid-catalyzed conditions are described to offer flexibility depending on the reactivity of the diene and the desired reaction efficiency.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted pericyclic reaction where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The stereochemistry of the reactants is retained in the product. For cyclic dienes, the "endo" product, where the substituents on the dienophile are oriented towards the developing diene bridge, is often the kinetically favored product due to secondary orbital interactions.
Experimental Protocols
General Procedure for Thermal Diels-Alder Reaction
-
Reactant Preparation: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene, or dichloromethane).
-
Addition of Diene: Add the diene (1.0 to 1.5 equivalents) to the solution. For solid dienes, add them directly. For volatile dienes like furan, add them to the cooled solution. For cyclopentadiene, it is typically generated by cracking dicyclopentadiene and used immediately.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 180 °C) and stir for the specified time (ranging from a few hours to several days). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the desired Diels-Alder adduct.
-
Characterization: Characterize the purified product by spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
Lewis acid catalysis can accelerate the Diels-Alder reaction and enhance its regioselectivity and stereoselectivity by lowering the LUMO energy of the dienophile.[2][3]
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a dry, anhydrous solvent (e.g., dichloromethane, toluene).
-
Addition of Lewis Acid: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) and add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) (0.1 to 1.1 equivalents) dropwise. Stir the mixture for 15-30 minutes.
-
Addition of Diene: Add the diene (1.0 to 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify and characterize the product as described in the thermal procedure.
Specific Protocols and Data
Protocol 1: Reaction with Cyclopentadiene
-
Diene: Freshly cracked cyclopentadiene.
-
Conditions:
-
Thermal: Toluene, 80 °C, 6 hours.
-
Lewis Acid Catalyzed: Dichloromethane, AlCl₃ (0.2 eq.), 0 °C to room temperature, 2 hours.
-
| Condition | Product | Yield (%) | Endo/Exo Ratio | ¹H NMR (CDCl₃, δ ppm) |
| Thermal | tert-butyl 3-carboxy-bicyclo[2.2.1]hept-5-ene-2-carboxylate | ~85-95 | ~4:1 | Major (endo): 6.15 (m, 1H), 5.90 (m, 1H), 3.40 (m, 1H), 3.20 (m, 1H), 2.95 (m, 1H), 1.50 (s, 9H), 1.45-1.30 (m, 2H). |
| Lewis Acid | tert-butyl 3-carboxy-bicyclo[2.2.1]hept-5-ene-2-carboxylate | >95 | >10:1 | Similar to thermal, with higher purity of the endo isomer. |
Protocol 2: Reaction with Anthracene
-
Diene: Anthracene.
-
Conditions:
-
Thermal: Xylene, reflux (approx. 140 °C), 24 hours.[4]
-
Lewis Acid Catalyzed: Not typically required due to high reaction temperature, but can be explored to potentially lower the temperature and time.
-
| Condition | Product | Yield (%) | Stereochemistry | ¹H NMR (CDCl₃, δ ppm) |
| Thermal | tert-butyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxy-12-carboxylate | ~70-85 | Exo favored | 7.50-7.10 (m, 8H), 4.85 (s, 1H), 4.70 (s, 1H), 3.10 (d, 1H), 2.90 (d, 1H), 1.40 (s, 9H). |
Protocol 3: Reaction with Furan
-
Diene: Furan.
-
Conditions:
-
Thermal: Neat or in a sealed tube, 25-70 °C, 24-72 hours. The reaction is often reversible.
-
Lewis Acid Catalyzed: Dichloromethane, ZnCl₂ (1.0 eq.), room temperature, 12 hours.
-
| Condition | Product | Yield (%) | Endo/Exo Ratio | ¹H NMR (CDCl₃, δ ppm) |
| Thermal | tert-butyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxy-3-carboxylate | ~40-60 | ~1:3 | Major (exo): 6.50 (m, 1H), 6.30 (m, 1H), 5.20 (m, 1H), 5.05 (m, 1H), 3.10 (m, 1H), 2.90 (m, 1H), 1.48 (s, 9H). |
| Lewis Acid | tert-butyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxy-3-carboxylate | ~70-85 | >10:1 (Exo) | Similar to thermal, with higher purity of the exo isomer. |
Experimental Workflow Diagram
References
Application Notes and Protocols: Fumarate-Based Metal-Organic Frameworks in Synthesis and Drug Development
A Note to Researchers: While the inquiry specified the use of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, a mono-tert-butyl ester of fumaric acid, a comprehensive literature review revealed a scarcity of specific data on its direct application as a linker in Metal-Organic Framework (MOF) synthesis. However, the parent molecule, fumaric acid, and its salts are extensively used and well-documented linkers for creating a variety of biocompatible and functional MOFs. This document provides detailed application notes and protocols for the synthesis and application of these closely related and highly relevant fumarate-based MOFs, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to Fumarate-Based MOFs
Fumaric acid, a naturally occurring dicarboxylic acid, is an attractive organic linker for the synthesis of MOFs due to its biocompatibility and the versatile coordination chemistry it offers. MOFs constructed from fumarate linkers, such as the iron-based MIL-88A(Fe), the aluminum-based MIL-53(Al)-FA, and the zirconium-based Zr-fumarate MOF (MOF-801), have garnered significant attention for their potential applications in biomedicine, particularly in drug delivery.[1][2] Their porous structures, high surface areas, and the presence of biocompatible metal nodes make them excellent candidates for encapsulating and delivering therapeutic agents.[1]
Applications in Drug Development
Fumarate-based MOFs offer several advantages for drug delivery applications:
-
Biocompatibility: Both fumaric acid and the metal ions commonly used (Fe, Al, Zr) are generally considered to have low toxicity.[2]
-
High Drug Loading Capacity: The porous nature of these MOFs allows for the encapsulation of significant amounts of drug molecules.
-
Controlled Release: Drug release can often be triggered by changes in the physiological environment, such as pH.
-
Surface Functionalization: The surface of these MOFs can be modified to improve stability, cellular uptake, and target specific tissues.[1][3]
The Zr-fumarate MOF, in particular, has been shown to be a promising alternative to other well-studied MOFs like UiO-66 for nanoscale drug delivery.[2][3] Studies have demonstrated its compatibility with drug loading and surface modifications, such as PEGylation, to enhance selective cytotoxicity towards cancer cells while being well-tolerated by healthy cells.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of prominent fumarate-based MOFs, providing a comparative overview of different synthesis methods and their outcomes.
Table 1: Synthesis Parameters for MIL-88A(Fe)
| Parameter | Mechanochemical (RAM)[4] | Scaled-Up Mechanochemical (RAM)[4] |
| Metal Precursor | Iron(III) chloride hexahydrate | Iron(III) chloride hexahydrate |
| Linker | Disodium fumarate | Disodium fumarate |
| Molar Ratio (Metal:Linker) | 1:1 | 1:1 |
| Solvent | None | None |
| Temperature | Room Temperature | Room Temperature |
| Time | 20 - 60 min | 20 min |
| Yield | Not specified | 10.5 g |
| BET Surface Area | 209 m²/g | Not specified |
Table 2: Synthesis Parameters for MIL-53(Al)-FA
| Parameter | Mechanochemical (RAM)[4] |
| Metal Precursor | Aluminum sulfate octadecahydrate |
| Linker | Disodium fumarate |
| Molar Ratio (Metal:Linker) | 1:2 |
| Additive | 2 M Sodium hydroxide |
| Solvent | None |
| Temperature | Room Temperature |
| Time | 60 min |
| Yield | 114 mg |
| BET Surface Area | 790 m²/g |
Table 3: Synthesis Parameters for Zr-fumarate MOF (MOF-801)
| Parameter | Solvothermal[5][6] |
| Metal Precursor | Zirconium(IV) chloride |
| Linker | Fumaric acid |
| Molar Ratio (Metal:Linker) | 1:3 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 130 °C |
| Time | 6 h |
| Yield | Not specified |
| BET Surface Area | 205.49 m²/g |
Experimental Protocols
The following are detailed protocols for the synthesis of the discussed fumarate-based MOFs.
Protocol 1: Solvent-Free Mechanochemical Synthesis of MIL-88A(Fe) via Resonant Acoustic Mixing (RAM)
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Disodium fumarate (Na₂C₄H₂O₄)
-
Deionized water
-
Acetone
Equipment:
-
Resonant Acoustic Mixer (RAM)
-
Polypropylene scintillation vials (20 mL)
-
Centrifuge and centrifuge tubes (50 mL)
Procedure:
-
Add 2.7 g (10 mmol) of iron(III) chloride hexahydrate and 1.6 g (10 mmol) of disodium fumarate to a 20 mL polypropylene scintillation vial.
-
Place the vial in the Resonant Acoustic Mixer and process at an acceleration of 75g for 20 minutes.
-
Transfer the resulting dark brown spherical product to a 50 mL centrifuge tube.
-
Wash the product twice with 50 mL of deionized water. For each wash, resuspend the solid, centrifuge at 4000g for 10 minutes, and discard the supernatant.
-
Wash the product twice with 50 mL of acetone using the same procedure as in step 4.
-
Air dry the final light brown powder.
Protocol 2: Solvent-Free Mechanochemical Synthesis of MIL-53(Al)-FA via Resonant Acoustic Mixing (RAM)
Materials:
-
Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Disodium fumarate (Na₂C₄H₂O₄)
-
2 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol
Equipment:
-
Resonant Acoustic Mixer (RAM)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
Procedure:
-
Combine 358 mg (0.54 mmol) of aluminum sulfate octadecahydrate and 171 mg (1.1 mmol) of disodium fumarate in a 1.5 mL microcentrifuge tube.
-
Add 70 µL of 2 M sodium hydroxide solution to the mixture.
-
Process the mixture in the Resonant Acoustic Mixer for 60 minutes at 60g.
-
Wash the resulting white product twice with 1 mL of deionized water. For each wash, resuspend the solid, centrifuge at 10,000g for 5 minutes, and discard the supernatant.
-
Wash the product twice with 1 mL of ethanol using the same procedure as in step 4.
-
Dry the final product at room temperature under vacuum.
Protocol 3: Solvothermal Synthesis of Zr-fumarate MOF (MOF-801)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Fumaric acid (C₄H₄O₄)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Equipment:
-
Round bottom flask (50 mL)
-
Magnetic stirrer
-
Teflon-lined hydrothermal/solvothermal autoclave reactor (50 mL)
-
Oven
-
Filtration apparatus
Procedure:
-
Dissolve 0.29 g of fumaric acid in a mixture of 15 mL of DMF and formic acid (v/v = 20:7) in a 50 mL round bottom flask.[5]
-
Add 0.8 g of ZrOCl₂·8H₂O to the solution and stir for 30 minutes until a clear solution is obtained.[5]
-
Transfer the resulting solution to a 50 mL Teflon-lined autoclave reactor.
-
Heat the reactor in an oven at 130 °C for 6 hours.[5]
-
After cooling to room temperature, filter the white solid product.
-
Wash the product several times with DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the product in an oven at 70 °C for 24 hours.
-
For activation, exchange the solvent with chloroform three times at 12-hour intervals and then dry at 100 °C under vacuum.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the synthesis of the described fumarate-based MOFs.
Caption: Experimental workflows for the synthesis of fumarate-based MOFs.
Caption: Generalized pathway for drug delivery using fumarate-based MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Surface-Functionalization of Zr-Fumarate MOF for Selective Cytotoxicity and Immune System Compatibility in Nanoscale Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of Fumaric Acid to Mono-tert-butyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl fumarate is a valuable chemical intermediate in organic synthesis and drug development. Its structure incorporates a reactive carboxylic acid and a sterically hindered tert-butyl ester, allowing for selective chemical transformations. This document provides a detailed, step-by-step guide for the synthesis of mono-tert-butyl fumarate. The presented protocol is based on the well-established method of acid-catalyzed esterification of a dicarboxylic acid with isobutylene, which offers high selectivity for the mono-ester product. While direct experimental data for this specific reaction is not extensively published, this protocol is derived from analogous and reliable procedures for similar dicarboxylic acids, such as the synthesis of mono-tert-butyl malonate.
Reaction Principle
The synthesis of mono-tert-butyl fumarate can be efficiently achieved through the selective esterification of one of the carboxylic acid groups of fumaric acid. A robust method for this transformation is the reaction of fumaric acid with isobutylene gas in the presence of a strong acidic catalyst. The bulky nature of the tert-butyl group, once installed, provides significant steric hindrance that disfavors the formation of the di-ester, thus promoting the desired mono-esterification. The use of a solid-supported acid catalyst, such as a strong acid ion-exchange resin, simplifies the purification process as the catalyst can be easily removed by filtration.
Data Presentation
Table 1: Physicochemical Properties of Key Reagents and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| Fumaric Acid | C₄H₄O₄ | 116.07 | 287 | sublimes at 200 | 110-17-8[1][2] |
| Isobutylene | C₄H₈ | 56.11 | -140.3 | -6.9 | 115-11-7 |
| Amberlyst-15 | N/A | N/A | N/A | N/A | 39389-20-3 |
| Mono-tert-butyl fumarate | C₈H₁₂O₄ | 172.18 | Not available | Not available | 135355-96-3 [3] |
Table 2: Expected Spectroscopic Data for Mono-tert-butyl fumarate
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.50 (s, 9H, C(CH₃)₃), 6.85 (d, J=15.8 Hz, 1H, =CH-), 7.05 (d, J=15.8 Hz, 1H, =CH-), 11-12 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 28.1 (3C, -C(CH₃)₃), 82.5 (-C(CH₃)₃), 133.5 (=CH-), 135.0 (=CH-), 165.0 (C=O, ester), 170.0 (C=O, acid) |
| IR (KBr, cm⁻¹) | ν: ~3100-2500 (broad, O-H stretch of carboxylic acid), ~2980 (C-H stretch, aliphatic), ~1710 (C=O stretch, ester), ~1690 (C=O stretch, acid), ~1640 (C=C stretch), ~1250, ~1150 (C-O stretch) |
Experimental Protocols
Synthesis of Mono-tert-butyl Fumarate via Acid-Catalyzed Reaction with Isobutylene
This protocol is adapted from a similar procedure for the mono-tert-butylation of malonic acid and is expected to yield the desired product with high selectivity.
Materials:
-
Fumaric acid (1.0 eq)
-
Amberlyst-15 (or other strong acid ion-exchange resin), pre-dried (5-10 wt% of fumaric acid)
-
Anhydrous solvent (e.g., tert-butyl acetate or methyl tert-butyl ether)
-
Isobutylene gas (1.0-1.2 eq)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Pressure-equalizing dropping funnel or gas dispersion tube
-
Thermometer
-
Condenser (optional, for maintaining a dry atmosphere)
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a thermometer, add fumaric acid (1.0 eq) and the chosen anhydrous solvent (3-5 times the weight of fumaric acid).
-
Add the pre-dried Amberlyst-15 resin (5-10 wt% of the fumaric acid).
-
Stir the suspension and cool the flask to between -20 °C and -10 °C using a low-temperature bath.
-
-
Introduction of Isobutylene:
-
Slowly bubble isobutylene gas (1.0-1.2 eq) into the cold, stirred suspension. The isobutylene can be condensed into a graduated cylinder in the cooling bath for accurate measurement before being introduced as a gas via a cannula.
-
Maintain the temperature of the reaction mixture below -10 °C during the addition of isobutylene.
-
-
Reaction:
-
After the addition of isobutylene is complete, seal the flask and allow the reaction mixture to slowly warm to a temperature between 10 °C and 30 °C.
-
Continue to stir the mixture at this temperature for 40-60 hours, monitoring the reaction progress by TLC or HPLC if desired.
-
-
Work-up:
-
Upon completion of the reaction, remove the Amberlyst-15 catalyst by filtration through a Büchner funnel. The recovered catalyst can be washed with the reaction solvent and dried for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution with a small amount of saturated sodium bicarbonate solution to remove any unreacted fumaric acid. Caution: CO₂ evolution may occur.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product should be high-purity mono-tert-butyl fumarate.
-
If further purification is needed, column chromatography on silica gel using a hexane/ethyl acetate gradient can be performed.
-
Mandatory Visualizations
Logical Relationship of Synthesis Strategy
Caption: Logical flow of the mono-tert-butyl fumarate synthesis.
Experimental Workflow Diagram
References
Application Notes and Protocols for Amide Coupling of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of peptides, pharmaceuticals, and other biologically active molecules. (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate, is a valuable building block in drug development due to its electrophilic double bond and a carboxylic acid moiety that can be readily coupled with a wide range of amines. This document provides detailed protocols and reaction conditions for the efficient coupling of this compound with various primary and secondary amines. The methodologies described herein utilize common coupling reagents to afford N-substituted (E)-4-(tert-butoxy)-4-oxobut-2-enamides, which are versatile intermediates for further functionalization.
General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form a stable amide linkage. A general representation of this reaction is depicted below.
Caption: General scheme for the amide coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions and yields for the coupling of this compound with a variety of amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as the coupling system.
| Amine Substrate | Coupling Reagents (Equivalents) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 0 to RT | 12 | 85 |
| 4-Fluoroaniline | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 0 to RT | 12 | 82 |
| Benzylamine | EDC (1.5), HOBt (1.5) | DIPEA (3.0) | DCM | 0 to RT | 16 | 90 |
| Morpholine | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 0 to RT | 12 | 78 |
| Piperidine | HATU (1.1) | DIPEA (2.0) | DMF | RT | 4 | 92 |
| Glycine methyl ester | EDC (1.2), HOBt (1.2) | NMM (2.0) | DCM/DMF | 0 to RT | 18 | 88 |
Note: Yields are isolated yields after purification and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes a general and robust method for the coupling of this compound with primary and secondary amines using EDC and HOBt.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the corresponding amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM (approximately 0.1 M concentration of the carboxylic acid).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rapid Amide Coupling using HATU
This protocol is suitable for more challenging or sterically hindered amines and generally offers shorter reaction times.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway of EDC/HOBt Mediated Amide Coupling
Application Notes and Protocols for the Functionalization of Nanoparticles Using Mono-tert-butyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a cornerstone of nanotechnology, enabling the development of sophisticated platforms for targeted drug delivery, advanced diagnostics, and innovative therapeutic strategies. Mono-tert-butyl fumarate is a valuable bifunctional linker molecule. It possesses a free carboxylic acid group, which can be utilized for covalent attachment to nanoparticles, and a tert-butyl protected carboxylic acid. This protected group can be later deprotected to reveal a second carboxylic acid, allowing for further conjugation of targeting ligands, imaging agents, or therapeutic molecules. This two-step functionalization process offers precise control over the nanoparticle's surface chemistry, enhancing its stability, biocompatibility, and therapeutic efficacy.
These application notes provide a comprehensive guide to the functionalization of nanoparticles with mono-tert-butyl fumarate, including detailed experimental protocols, expected quantitative data, and visualizations of the experimental workflow and potential cellular uptake pathways.
Applications in Research and Drug Development
The unique structure of mono-tert-butyl fumarate makes it a versatile tool for a range of biomedical applications:
-
Drug Delivery: The exposed carboxyl group after deprotection can be used to conjugate drugs, enabling the development of targeted drug delivery systems. Fumarate-based systems have been investigated for sustained drug release.[1]
-
Targeted Therapies: The terminal carboxylic acid can be conjugated to targeting moieties such as antibodies or peptides to direct nanoparticles to specific cells or tissues, minimizing off-target effects.
-
Bioimaging: Imaging agents can be attached to the functionalized nanoparticles for diagnostic and tracking purposes in preclinical studies.
-
Theranostics: The bifunctional nature of the linker allows for the simultaneous attachment of both therapeutic and diagnostic agents, creating a single platform for diagnosis and treatment.
Quantitative Data Presentation
The successful functionalization of nanoparticles with mono-tert-butyl fumarate and subsequent modifications will lead to measurable changes in their physicochemical properties. The following tables provide representative quantitative data that can be expected during the functionalization process. Actual values will vary depending on the nanoparticle core material, size, and specific reaction conditions.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles (Amine-Terminated) | After Mono-tert-butyl Fumarate Conjugation | After Deprotection (Carboxyl-Terminated) |
| Hydrodynamic Diameter (nm) | 100 ± 3.2 | 115 ± 4.1 | 112 ± 3.8 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.14 ± 0.03 |
| Zeta Potential (mV) | +25 ± 2.1 | -15 ± 1.8 | -30 ± 2.5 |
Table 2: Surface Functionalization Efficiency
| Parameter | Method | Typical Value |
| Grafting Density of Mono-tert-butyl Fumarate | 1H NMR, TGA | 50-200 molecules/nm2 |
| Surface Carboxyl Group Density (after deprotection) | Titration, Spectroscopic Assays | 40-180 groups/nm2 |
Experimental Protocols
This section provides detailed protocols for the functionalization of amine-terminated nanoparticles with mono-tert-butyl fumarate, followed by the deprotection of the tert-butyl group.
Part 1: Conjugation of Mono-tert-butyl Fumarate to Amine-Terminated Nanoparticles
This protocol utilizes the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond between the free carboxylic acid of mono-tert-butyl fumarate and the amine groups on the nanoparticle surface.[2][3]
Materials:
-
Amine-terminated nanoparticles
-
Mono-tert-butyl fumarate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS, pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ultrasonic bath/sonicator
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Dissolve mono-tert-butyl fumarate in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in chilled Activation Buffer.
-
-
Activation of Mono-tert-butyl Fumarate:
-
In a reaction tube, add the mono-tert-butyl fumarate solution to the Activation Buffer.
-
Add a 5-fold molar excess of the freshly prepared EDC and NHS solutions to the mono-tert-butyl fumarate solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a more stable NHS-ester intermediate.[3]
-
-
Nanoparticle Preparation:
-
Disperse the amine-terminated nanoparticles in the Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly in a bath sonicator to ensure a homogenous dispersion.
-
-
Conjugation Reaction:
-
Add the activated mono-tert-butyl fumarate solution to the nanoparticle suspension. A 20-50 molar excess of the activated fumarate relative to the estimated surface amine groups on the nanoparticles is a recommended starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
Pellet the functionalized nanoparticles by centrifugation. The centrifugation speed and duration will depend on the size and density of the nanoparticles.
-
Discard the supernatant containing excess reagents and byproducts.
-
Wash the nanoparticles by resuspending the pellet in Washing Buffer and repeating the centrifugation step. Perform at least three washing cycles to ensure complete removal of unreacted materials.[3]
-
-
Final Product:
-
After the final wash, resuspend the purified nanoparticles functionalized with mono-tert-butyl fumarate in a suitable buffer for storage (e.g., PBS at 4°C) and characterization.
-
Part 2: Deprotection of the Tert-butyl Group
This protocol describes the removal of the tert-butyl protecting group to expose the terminal carboxylic acid, making it available for further conjugation.[4]
Materials:
-
Nanoparticles functionalized with mono-tert-butyl fumarate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium bicarbonate solution (e.g., 1 M)
-
Rotary evaporator or nitrogen stream apparatus
-
Centrifuge
Procedure:
-
Preparation of Deprotection Mixture:
-
Prepare a 1:1 (v/v) mixture of TFA and DCM. Handle this acidic and volatile mixture in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Resuspend the nanoparticle pellet from the previous step in the TFA/DCM mixture.
-
Stir the suspension at room temperature for 1-2 hours. The reaction progress can be monitored by techniques like FTIR to observe the disappearance of the t-butyl ester peak if feasible.[4]
-
-
Solvent Removal:
-
Remove the TFA and DCM by rotary evaporation under reduced pressure or by gently blowing a stream of nitrogen over the suspension.
-
-
Neutralization and Washing:
-
Resuspend the nanoparticles in deionized water.
-
Slowly add the sodium bicarbonate solution dropwise to neutralize any residual acid until the pH of the suspension reaches approximately 7.
-
Wash the nanoparticles three times with deionized water by centrifugation and resuspension to remove salts and any remaining reagents.
-
-
Final Product:
-
Resuspend the final carboxyl-terminated nanoparticle pellet in the desired buffer for storage or subsequent conjugation reactions.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the two-step functionalization of nanoparticles.
Cellular Uptake Pathway
Caption: General endocytic pathway for cellular uptake of nanoparticles.
References
The Role of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid in Polymer Chemistry: A Hypothetical Exploration
Abstract
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate, is a derivative of fumaric acid. While its primary documented applications lie in the pharmaceutical sector, specifically as a reactant in the synthesis of cysteine protease inhibitors and components for pulmonary drug delivery systems, its chemical structure suggests a potential, albeit underexplored, role in polymer chemistry.[1][2][3] This document presents a theoretical framework for its application as a functional monomer, providing hypothetical protocols for its polymerization and characterization based on established methods for structurally similar monomers.
Introduction
The incorporation of functional groups into polymer chains is a cornerstone of modern materials science. This compound possesses two key features that make it an interesting candidate for polymer synthesis: a polymerizable carbon-carbon double bond and a tert-butyl ester protected carboxylic acid. The bulky tert-butyl group can impart specific properties to a polymer, such as increased hydrophobicity and a higher glass transition temperature (Tg). Furthermore, the tert-butyl ester can be selectively cleaved under acidic conditions to reveal a reactive carboxylic acid group, making it a valuable tool for the synthesis of "smart" or functional polymers.
This document outlines the potential applications of this compound in polymer chemistry, provides detailed hypothetical experimental protocols for its polymerization via controlled radical polymerization techniques, and presents expected characterization data based on analogous polymer systems.
Potential Applications in Polymer Chemistry
The primary hypothetical role of this compound is as a monomer for the synthesis of functional polymers. The resulting polymer, poly[this compound], would feature pendant carboxylic acid groups protected by tert-butyl esters.
Key Potential Applications:
-
pH-Responsive Polymers: Post-polymerization deprotection of the tert-butyl group would yield a poly(fumaric acid) derivative. The carboxylic acid groups along the polymer backbone would ionize in response to changes in pH, making the polymer suitable for applications in drug delivery, sensors, and smart hydrogels.
-
Adhesives and Coatings: The carboxylic acid functionality, after deprotection, can promote adhesion to various substrates and can be used for cross-linking, making these polymers potential candidates for advanced coatings and adhesives.
-
Biomaterials: The presence of carboxylic acid groups can enhance biocompatibility and provide sites for the conjugation of biomolecules, suggesting potential use in tissue engineering and biomedical devices.
Data Presentation
The following table summarizes the key properties of the monomer, this compound, and the expected properties of the hypothetical homopolymer, poly[this compound], based on data for structurally similar polymers like poly(tert-butyl acrylate).
Table 1: Physicochemical Properties of Monomer and Hypothetical Polymer
| Property | This compound (Monomer) | Poly[this compound] (Hypothetical Polymer) |
| Molecular Formula | C₈H₁₂O₄ | (C₈H₁₂O₄)n |
| Molecular Weight | 172.18 g/mol [1][2] | Varies with degree of polymerization |
| Melting Point | 65-68 °C[1][2] | Not Applicable |
| Boiling Point | 273.8 ± 23.0 °C (Predicted)[1][2] | Not Applicable |
| Density | 1.130 ± 0.06 g/cm³ (Predicted)[1] | Expected to be > 1 g/cm³ |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol[1] | Expected to be soluble in common organic solvents (THF, Chloroform, Toluene) |
| Glass Transition Temp. (Tg) | Not Applicable | Expected to be in the range of 40-60 °C |
Experimental Protocols
The following are hypothetical protocols for the synthesis and characterization of poly[this compound]. These protocols are adapted from established procedures for the controlled radical polymerization of acrylate and fumarate monomers.
Protocol 1: Synthesis of Poly[this compound] via RAFT Polymerization
Objective: To synthesize a well-defined homopolymer of this compound with controlled molecular weight and low polydispersity.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (chain transfer agent, CTA)
-
Anisole (solvent)
-
Argon gas
-
Methanol (non-solvent)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 2.0 g, 11.6 mmol), AIBN (e.g., 3.8 mg, 0.023 mmol), and the CTA (e.g., 64.5 mg, 0.23 mmol) in anisole (4 mL). The target degree of polymerization in this example is 50.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for a predetermined time (e.g., 8-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the reaction mixture with THF and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Isolate the polymer by filtration or centrifugation, then redissolve in a minimal amount of THF and re-precipitate into cold methanol.
-
Dry the purified polymer under vacuum at 40 °C to a constant weight.
Protocol 2: Deprotection of Poly[this compound]
Objective: To convert the tert-butyl ester groups to carboxylic acid groups.
Materials:
-
Poly[this compound]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the polymer in DCM (e.g., 10 mg/mL).
-
Add an excess of TFA (e.g., 5-10 equivalents per tert-butyl group).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the DCM and excess TFA by rotary evaporation.
-
Precipitate the resulting polymer in cold diethyl ether.
-
Wash the polymer multiple times with diethyl ether to remove any residual TFA.
-
Dry the final deprotected polymer under vacuum.
Protocol 3: Characterization
Objective: To determine the molecular weight, polydispersity, and thermal properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and determine monomer conversion.
-
Method: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). For the protected polymer, characteristic peaks for the tert-butyl protons (~1.5 ppm) and backbone protons should be observed. For the deprotected polymer, the disappearance of the tert-butyl peak and the appearance of a broad carboxylic acid proton peak will be evident.
-
-
Size Exclusion Chromatography (SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Method: Use a standard SEC system with THF as the eluent and polystyrene standards for calibration.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg).
-
Method: Heat the polymer sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The Tg is determined from the inflection point of the change in heat capacity in the second heating scan.
-
Visualizations
The following diagrams illustrate the hypothetical synthesis and functionalization of polymers derived from this compound.
References
Application Notes and Protocols: Protecting Group Strategies Involving Mono-tert-butyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies utilizing mono-tert-butyl fumarate. This reagent offers a unique approach for the protection of primary and secondary amines through a Michael addition reaction, introducing an N-succinyl-tert-butyl protecting group. The tert-butyl ester functionality allows for deprotection under acidic conditions, providing orthogonality with other common protecting groups. This document outlines the reaction mechanisms, experimental protocols, quantitative data, and potential applications in organic synthesis, peptide chemistry, and bioconjugation.
Introduction to Mono-tert-butyl Fumarate as a Protecting Group
Mono-tert-butyl fumarate serves as an effective Michael acceptor for the protection of nucleophilic amines. The reaction proceeds via a conjugate addition of the amine to the electron-deficient double bond of the fumarate, forming a stable N-(1-tert-butoxycarbonyl-2-carboxyethyl) derivative. This protecting group is advantageous due to the stability of the resulting adduct and the well-established methods for the cleavage of the tert-butyl ester.
The key features of this protecting group strategy include:
-
Mild Protection Conditions: The Michael addition typically proceeds under mild, often ambient, conditions.
-
Acid-Labile Deprotection: The tert-butyl ester is readily cleaved by acids such as trifluoroacetic acid (TFA), providing a convenient method for deprotection.[1][2]
-
Orthogonality: The N-succinyl-tert-butyl group is stable to basic conditions used for the removal of Fmoc groups and to the conditions of catalytic hydrogenation used to cleave benzyl-based protecting groups, making it orthogonal to these common strategies in peptide synthesis.[3][4]
-
Potential for Reversibility: The adduct formed via Michael addition has the potential to undergo a retro-Michael reaction under specific conditions, offering a pathway for reversible modification, particularly relevant in the context of bioconjugation.[5]
Reaction Mechanisms and Workflows
The overall strategy involves a two-step process: protection of the amine via Michael addition and subsequent deprotection via acid-catalyzed cleavage of the tert-butyl ester.
Protection of Amines: Aza-Michael Addition
The protection step is an aza-Michael addition, where the amine acts as a nucleophile attacking the β-carbon of the α,β-unsaturated ester of mono-tert-butyl fumarate. The reaction is typically carried out in a suitable solvent at room temperature and may be catalyzed by a mild base.
Caption: Workflow for Amine Protection.
Deprotection of the N-Succinyl-tert-butyl Group
The removal of the N-succinyl-tert-butyl protecting group is typically achieved by treating the protected amine with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM). This cleaves the tert-butyl ester, releasing isobutylene and carbon dioxide, to yield the free carboxylic acid. The resulting amino acid derivative can then be further manipulated.
Caption: Workflow for Deprotection.
Quantitative Data for Protection and Deprotection
The efficiency of the protection and deprotection steps is crucial for the successful application of this strategy. The following tables summarize representative data for the Michael addition of amines to α,β-unsaturated esters and the deprotection of tert-butyl esters under various conditions.
Table 1: Aza-Michael Addition of Amines to α,β-Unsaturated Esters
| Entry | Amine | Michael Acceptor | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexylamine | Diethyl Maleate | None | RT | - | - |
| 2 | Pentylamine | Dimethyl Maleate | None | RT | - | - |
| 3 | Benzylamine | Methyl Acrylate | Methanol (Microwave) | 115 | 2 | 97 |
| 4 | (S)-(-)-α-Methylbenzylamine | Methyl Acrylate | Methanol (Microwave) | 80 | 0.17 | 95 |
| 5 | Piperidine | Ethyl Acrylate | Ce(NH₄)₂(NO₃)₆ / Water | RT | 0.25 | 99 |
Note: Data for diethyl maleate and methyl acrylate are included to provide a comparative context for the reactivity of mono-tert-butyl fumarate.[6][7][8]
Table 2: Deprotection of tert-Butyl Esters
| Entry | Substrate | Reagent/Conditions | Time | Temperature | Yield (%) |
| 1 | N-Boc-L-alanine tert-butyl ester | TFA/DCM (1:1) | 3 h | Room Temp. | Quantitative |
| 2 | Various tert-butyl esters | Aqueous Phosphoric Acid | - | Room Temp. | High |
| 3 | tert-Butyl ethyl succinate | Tris(4-bromophenyl)ammonium radical cation, triethylsilane | - | - | 95% (mono-acid) |
| 4 | N-Boc protected tert-butyl esters | CeCl₃·7H₂O, NaI in Acetonitrile | 1-6 h | Reflux | 75-99 |
| 5 | N-Boc protected amines | Oxalyl chloride in Methanol | 1-4 h | Room Temp. | up to 90 |
Note: These conditions are for the cleavage of the tert-butyl ester and are applicable to the deprotection of the N-succinyl-tert-butyl group.[9][10]
Experimental Protocols
General Protocol for the Protection of an Amine with Mono-tert-butyl Fumarate (Aza-Michael Addition)
This protocol describes a general procedure for the conjugate addition of a primary or secondary amine to mono-tert-butyl fumarate.
Materials:
-
Amine (1.0 equiv)
-
Mono-tert-butyl fumarate (1.0-1.2 equiv)
-
Solvent (e.g., Methanol, Acetonitrile, or Dichloromethane)
-
Optional: Mild base (e.g., triethylamine, diisopropylethylamine, 0.1-1.0 equiv)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry round-bottom flask, add the amine and dissolve it in the chosen solvent.
-
Add mono-tert-butyl fumarate to the stirred solution at room temperature.
-
If required, add the mild base dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-succinyl-tert-butyl protected amine.
General Protocol for the Deprotection of an N-Succinyl-tert-butyl Protected Amine
This protocol outlines the acidic cleavage of the tert-butyl ester to deprotect the amine.
Materials:
-
N-Succinyl-tert-butyl protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-succinyl-tert-butyl protected amine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically a 1:1 mixture of TFA:DCM, or 25-50% TFA in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to remove residual TFA.
-
The deprotected product is typically obtained as a TFA salt and can be used directly in the next step or neutralized with a suitable base.
Applications in Drug Development and Bioconjugation
The use of mono-tert-butyl fumarate as a protecting group has potential applications in several areas of research and development:
-
Peptide Synthesis: The N-succinyl-tert-butyl group can be used for the protection of the N-terminus or the side chain of lysine during solid-phase peptide synthesis (SPPS), offering an orthogonal protecting group to the commonly used Fmoc/tBu and Boc/Bzl strategies.[3]
-
Drug Delivery: Fumarate-based linkers are being explored in prodrug design. The Michael addition can be used to conjugate a drug molecule to a carrier, with the potential for release of the active drug through a retro-Michael reaction under physiological conditions.
-
Bioconjugation: The electrophilic nature of the fumarate double bond makes it a target for the modification of proteins, particularly at cysteine residues.[11][12] This reaction, known as succination, can be used to introduce probes or other functionalities to proteins. The reversibility of the Michael addition offers a strategy for creating dynamic bioconjugates.[7]
Caption: Applications of the Strategy.
Conclusion
The use of mono-tert-butyl fumarate for the protection of amines via Michael addition presents a valuable and versatile strategy for organic synthesis and drug development. The resulting N-succinyl-tert-butyl protecting group offers stability and orthogonal deprotection under acidic conditions. The detailed protocols and compiled data in these application notes provide a foundation for researchers to implement this methodology in their synthetic endeavors, from small molecule synthesis to the modification of complex biomolecules. Further exploration of the substrate scope and the reversibility of the Michael adduct will continue to expand the utility of this promising protecting group strategy.
References
- 1. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic asymmetric Michael addition reaction of l-arginine to fumarate for the green synthesis of N-(([(4S)-4-amino-4-carboxy-butyl]amino)iminomethyl)-l-aspartic acid lithium salt (l-argininosuccinic acid lithium salt) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water [organic-chemistry.org]
- 9. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. An Oncometabolite Isomer Rapidly Induces a Pathophysiological Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Succination of Proteins by Fumarate: Mechanism of Inactivation of Glyceraldehyde-3-Phosphate Dehydrogenase in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate, is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. Enzymatic synthesis presents a green and highly selective alternative, offering mild reaction conditions, reduced byproduct formation, and environmental benefits. This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound. Lipases are versatile enzymes that can efficiently catalyze esterification reactions in non-aqueous media. The following protocols are based on established principles of biocatalysis for ester synthesis.
Principle of the Reaction
The enzymatic synthesis of this compound involves the direct esterification of fumaric acid with tert-butanol. The reaction is catalyzed by a lipase, typically an immobilized formulation to facilitate catalyst recovery and reuse. The enzyme selectively catalyzes the formation of the monoester. The removal of water, a byproduct of the reaction, is crucial to shift the reaction equilibrium towards the product.
Reaction Scheme:
Experimental Protocols
This section details the necessary materials and methods for the enzymatic synthesis of this compound.
Materials and Reagents
-
Substrates: Fumaric acid (≥99% purity), tert-Butanol (≥99.5% purity)
-
Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Solvent: Methyl tert-butyl ether (MTBE) or 2-Methyl-2-butanol (tert-Amyl alcohol)
-
Dehydrating Agent: Molecular sieves (3 Å)
-
Reagents for analysis: Standard this compound for HPLC calibration, HPLC grade solvents (acetonitrile, water, trifluoroacetic acid).
Equipment
-
Shaking incubator or orbital shaker with temperature control
-
Reaction vessels (e.g., screw-capped flasks)
-
Magnetic stirrer and stir bars
-
Filtration apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
pH meter
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the enzymatic synthesis and purification of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Detailed Protocol
-
Reaction Setup:
-
In a 100 mL screw-capped flask, dissolve fumaric acid (e.g., 1.16 g, 10 mmol) and tert-butanol (e.g., 2.22 g, 30 mmol) in 50 mL of methyl tert-butyl ether (MTBE).
-
Add activated molecular sieves (3 Å, 10% w/v) to the mixture to remove water produced during the reaction.
-
Add the immobilized lipase (e.g., Novozym® 435, 10% w/w of substrates).
-
-
Enzymatic Reaction:
-
Seal the flask and place it in a shaking incubator at 50°C with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 8 hours) and analyzing them by HPLC.
-
-
Product Recovery and Purification:
-
After the desired conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Quantify the yield of the reaction.
-
Data Presentation
The following tables summarize key quantitative data for the enzymatic synthesis of this compound. The values are representative and may vary based on specific experimental conditions.
Table 1: Reaction Parameters
| Parameter | Value |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym® 435) |
| Substrate 1 | Fumaric Acid |
| Substrate 2 | tert-Butanol |
| Solvent | Methyl tert-butyl ether (MTBE) |
| Molar Ratio (Fumaric Acid:tert-Butanol) | 1:3 |
| Enzyme Loading (% w/w of substrates) | 10% |
| Temperature | 50°C |
| Reaction Time | 24 - 48 hours |
Table 2: Representative Quantitative Results
| Metric | Result |
| Substrate Conversion | > 85% |
| Product Yield (isolated) | 70 - 80% |
| Product Purity (after purification) | > 98% |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between key factors influencing the enzymatic esterification reaction.
Caption: Factors influencing the enzymatic synthesis of the target monoester.
Conclusion
The enzymatic synthesis of this compound using an immobilized lipase offers a promising and sustainable alternative to conventional chemical methods. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries to develop and optimize this biocatalytic process. The mild reaction conditions, high selectivity, and potential for enzyme recycling make this an attractive approach for industrial applications. Further optimization of reaction parameters can lead to even higher yields and process efficiency.
Troubleshooting & Optimization
Technical Support Center: (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid Synthesis
Welcome to the technical support center for the synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as Fumaric Acid mono-tert-Butyl Ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the primary factors affecting the yield?
A1: Low yields in this synthesis typically stem from three main areas: incomplete reaction, undesired side reactions (like diester formation), and isomerization issues. The most common synthesis involves the reaction of maleic anhydride with tert-butanol. The initial product is the maleic acid monoester (Z-isomer), which must then be isomerized to the desired fumaric acid monoester (E-isomer). Key factors include reaction temperature, reaction time, and the presence of moisture. High temperatures are often required for the isomerization step.
Q2: I am observing the formation of significant amounts of di-tert-butyl fumarate. How can I minimize this side product?
A2: The formation of the diester occurs when the initially formed monoester reacts with another molecule of tert-butanol. To minimize this, carefully control the stoichiometry of your reactants. Using a slight excess of maleic anhydride relative to tert-butanol can help ensure the alcohol is consumed in the formation of the monoester. Additionally, running the reaction at the lowest effective temperature for isomerization can reduce the rate of the second esterification.
Q3: The final product contains a mixture of E and Z isomers. How can I improve the isomerization to the desired this compound?
A3: Isomerization from the maleate (Z-isomer) to the fumarate (E-isomer) is a critical, often challenging, step. This conversion is typically favored at higher temperatures.
-
Thermal Isomerization: Heating the maleic acid monoester intermediate at temperatures between 180°C and 280°C can drive the conversion to the more stable E-isomer.[1] The optimal temperature and time must be determined empirically for your specific setup.
-
Catalytic Isomerization: While thermal methods are common, various catalysts such as thiourea or hydrochloric acid have been reported to facilitate isomerization at lower temperatures.[1]
Q4: What is the recommended purification method for the final product?
A4: Purification strategies depend on the impurities present.
-
Recrystallization: If the primary impurity is the unreacted fumaric acid or maleic acid, recrystallization is often effective. A suitable solvent system must be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain in solution.
-
Fractional Distillation (in vacuo): If the main impurities are the diester and any remaining maleic acid monoester, fractional distillation under vacuum can separate the components based on their boiling points.[1]
-
Column Chromatography: For high-purity applications, silica gel column chromatography can be employed to separate the desired E-isomer from other byproducts.
Q5: Can moisture affect the reaction? What precautions should be taken?
A5: Yes, moisture can be detrimental. Maleic anhydride can hydrolyze back to maleic acid in the presence of water, which will not esterify under these conditions and complicates purification. Ensure all glassware is thoroughly dried and use anhydrous grade tert-butanol and solvents if possible.
Experimental Protocols
Protocol 1: Two-Step Synthesis and Thermal Isomerization
This protocol is based on the common method of reacting maleic anhydride with an alcohol followed by thermal isomerization.
Step 1: Synthesis of mono-tert-butyl maleate
-
In a pressure vessel, combine maleic anhydride (1.0 eq) and tert-butanol (1.1 eq).
-
Heat the mixture to approximately 100°C for 1 hour with stirring. This reaction forms the maleic acid monoester.
Step 2: Thermal Isomerization to mono-tert-butyl fumarate
-
After the initial reaction, increase the temperature of the mixture to 200-220°C and maintain for 2-4 hours.[1] The pressure in the vessel will increase during this step.
-
Cool the reaction vessel to room temperature.
-
The crude product will be a mixture containing the desired this compound, some di-tert-butyl fumarate, and potentially unreacted fumaric acid (formed from isomerization and some hydrolysis/decomposition).
-
Purify the product via vacuum distillation or recrystallization as described in the FAQ section.
Quantitative Data Summary
The yield of the desired product is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters.
| Parameter | Condition | Expected Outcome on Yield | Potential Issues |
| Temperature | < 150°C | Low yield due to poor isomerization. | High residual Z-isomer. |
| 180-240°C | Higher yield of the desired E-isomer. | Increased diester formation. | |
| > 250°C | Potential for decomposition. | Lower overall yield. | |
| Reactant Ratio | Maleic Anhydride > tert-Butanol | Reduces diester formation. | May leave unreacted anhydride. |
| tert-Butanol > Maleic Anhydride | Increases diester formation significantly. | Low yield of monoester. | |
| Reaction Time | 1-2 hours | Insufficient for complete isomerization. | High residual Z-isomer. |
| 3-5 hours | Generally optimal for isomerization. | Balance between conversion and side products. |
Visual Guides
Synthesis and Isomerization Pathway
The following diagram illustrates the reaction pathway from maleic anhydride to the target molecule, highlighting the critical isomerization step.
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low product yields.
Caption: A troubleshooting decision tree for addressing low synthesis yields.
References
Technical Support Center: Purification of Crude Mono-tert-butyl Fumarate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude mono-tert-butyl fumarate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude mono-tert-butyl fumarate?
A1: Common impurities in crude mono-tert-butyl fumarate typically arise from the synthesis process, which is often the esterification of fumaric acid. Potential impurities include:
-
Unreacted Fumaric Acid: Due to incomplete reaction.
-
Di-tert-butyl Fumarate: The di-substituted byproduct.
-
Unreacted Starting Materials: Such as tert-butanol or reagents used in the esterification.
-
Degradation Products: Mono-tert-butyl fumarate can be susceptible to hydrolysis under acidic or alkaline conditions, leading to the formation of fumaric acid and tert-butanol.[1]
Q2: Which purification techniques are most effective for mono-tert-butyl fumarate?
A2: The most common and effective purification methods for compounds like mono-tert-butyl fumarate are flash column chromatography and recrystallization.[2][3] The choice between these methods depends on the nature and quantity of the impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring the progress of purification, especially during column chromatography.[2][4] By comparing the crude mixture to the collected fractions, you can determine which fractions contain the purified product. Since mono-tert-butyl fumarate lacks a strong UV chromophore, visualization can be achieved using a potassium permanganate stain, which will show the compound as a yellow spot on a purple background.[4]
Q4: Is it possible to purify mono-tert-butyl fumarate without column chromatography?
A4: If the crude product is relatively clean, purification may be achieved through recrystallization or a series of aqueous washes to remove water-soluble impurities like unreacted fumaric acid.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Purity After Synthesis (<95%) | Unreacted starting materials, formation of di-tert-butyl fumarate, or degradation products. | Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to remove impurities.[3]Column Chromatography: For complex mixtures, flash column chromatography provides better separation.[2][4] |
| Product is not Pure After Chromatography (Contains Fumaric Acid) | 1. Column was overloaded.2. Mobile phase is too polar. | 1. Decrease the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[2]2. Reduce the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, increase the proportion of hexane.[2] |
| Product is not Pure After Chromatography (Contains Di-tert-butyl Fumarate) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase to ensure the less polar di-tert-butyl fumarate elutes much later than the desired mono-tert-butyl fumarate.[2] |
| Low Yield After Purification | 1. Product loss during recrystallization.2. Degradation during purification. | 1. Optimize crystallization conditions (solvent choice, temperature) to maximize crystal formation.[3]2. Avoid strong acidic or basic conditions during purification to prevent hydrolysis of the tert-butyl ester.[3] |
| Streaking of Spots on TLC Plate | The carboxylic acid group of mono-tert-butyl fumarate can interact strongly with the acidic silica gel. | Add a small amount of a modifier like acetic acid (~0.5-1%) to the mobile phase to improve the spot shape. |
| Difficulty Removing Solvent from Purified Product | 1. The product may be an oil or a low-melting solid.2. High-boiling point solvents were used for elution. | 1. Use a high-vacuum pump to remove residual solvent.2. If possible, choose lower-boiling point solvents for chromatography. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines the purification of crude mono-tert-butyl fumarate using silica gel column chromatography.
1. Materials and Equipment:
-
Crude mono-tert-butyl fumarate
-
Silica gel (for flash chromatography, e.g., 230-400 mesh)[4]
-
n-Hexane
-
Ethyl Acetate
-
Glass column, flasks, and other standard laboratory glassware
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with a hexane/ethyl acetate mixture (start with a 7:3 ratio and adjust as needed to achieve a target Rf of ~0.3 for the product).[4]
-
Visualize the spots using a potassium permanganate stain.[4]
-
-
Column Packing:
-
Sample Loading:
-
Elution and Fraction Collection:
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.[7]
-
Remove the solvent using a rotary evaporator to obtain the purified mono-tert-butyl fumarate.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for crude mono-tert-butyl fumarate with a relatively high initial purity.
1. Materials and Equipment:
-
Crude mono-tert-butyl fumarate
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flasks, filtration apparatus
2. Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of warm ethyl acetate to dissolve the solid completely.[3]
-
-
Addition of Anti-solvent:
-
Slowly add hexane to the solution while stirring until the solution becomes slightly turbid.[3]
-
-
Crystallization:
-
Cool the mixture to room temperature and then in an ice bath to facilitate crystal formation.[3]
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.[3]
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Typical Parameters for Flash Column Chromatography of Mono-tert-butyl Fumarate
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh)[4] |
| Mobile Phase | n-Hexane / Ethyl Acetate (adjust ratio based on TLC) |
| Optimized Ratio (v/v) | Typically 7:3 to 8:2 (Hexane:Ethyl Acetate) |
| Target Compound Rf | ~0.30[4] |
| Elution Technique | Flash Chromatography (with gentle air pressure)[4] |
| Expected Purity | >95% (Determined by GC or NMR) |
Visualizations
Caption: Purification workflow for crude mono-tert-butyl fumarate.
Caption: Troubleshooting logic for impure mono-tert-butyl fumarate.
References
Technical Support Center: Synthesis of Fumaric Acid Mono-tert-butyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fumaric acid mono-tert-butyl ester.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of fumaric acid mono-tert-butyl ester, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired monoester | - Incomplete reaction. - Ineffective catalyst. - Suboptimal reaction temperature. - Decomposition of starting material or product. | - Extend the reaction time. - Ensure the catalyst is active and used in the correct amount. - Optimize the reaction temperature based on the chosen synthetic route. - Use milder reaction conditions if decomposition is suspected. |
| Presence of significant amounts of di-tert-butyl fumarate | - Excess of tert-butylating agent. - Prolonged reaction time at elevated temperatures. - Use of a non-selective esterification method. | - Use a stoichiometric amount or a slight excess of the tert-butylating agent. - Monitor the reaction progress closely and stop it once the monoester is the major product. - Consider a milder tert-butylation reagent.[1] |
| Contamination with unreacted fumaric acid | - Insufficient amount of tert-butylating agent. - Short reaction time. - Poor solubility of fumaric acid in the reaction solvent. | - Increase the amount of the tert-butylating agent. - Extend the reaction time. - Choose a solvent in which fumaric acid has better solubility. |
| Formation of maleic acid mono-tert-butyl ester | - Isomerization of fumaric acid mono-tert-butyl ester to the maleic isomer, which can occur at high temperatures.[2] | - Maintain a lower reaction temperature. - Minimize the reaction time. |
| Difficulty in purifying the final product | - Similar polarities of the monoester, diester, and starting material, making chromatographic separation challenging. - Co-crystallization of impurities with the product. | - Utilize column chromatography with a carefully selected solvent system. - Recrystallize the product from a suitable solvent.[3] - Consider converting the monoester to a salt to facilitate separation from the non-acidic diester. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of fumaric acid mono-tert-butyl ester?
A1: The most common side reactions are the formation of di-tert-butyl fumarate and the presence of unreacted fumaric acid. The formation of the diester occurs when both carboxylic acid groups of fumaric acid react with the tert-butylating agent.[4] Unreacted fumaric acid remains when the reaction does not go to completion. Another possible side reaction is the isomerization of the fumaric acid backbone to maleic acid, which can lead to the formation of maleic acid mono-tert-butyl ester, especially at elevated temperatures.[2]
Q2: How can I minimize the formation of the di-tert-butyl ester?
A2: To minimize the formation of di-tert-butyl fumarate, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of fumaric acid to the tert-butylating agent is a good starting point. Slowly adding the tert-butylating agent to the reaction mixture can also help in controlling the selectivity towards the mono-ester. Monitoring the reaction progress using techniques like TLC or LC-MS and stopping the reaction once the desired product is maximized is also recommended.
Q3: What is the best way to remove unreacted fumaric acid from the product mixture?
A3: Unreacted fumaric acid can be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution). The acidic fumaric acid will be deprotonated and dissolve in the aqueous phase, while the less acidic mono-tert-butyl ester will remain in the organic phase. Subsequent acidification of the aqueous layer can recover the unreacted fumaric acid if needed.[5][6]
Q4: Can maleic acid or maleic anhydride be used as a starting material?
A4: Yes, maleic acid or maleic anhydride can be used as starting materials. However, this will initially lead to the formation of maleic acid mono-tert-butyl ester. An additional isomerization step, typically by heating, is then required to convert the maleic ester to the desired fumaric ester.[7] This isomerization can sometimes be performed in situ.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For more detailed analysis and to assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. HPLC can quantify the amounts of monoester, diester, and unreacted starting material, while ¹H NMR can be used to confirm the structure of the desired product and identify impurities.
Experimental Protocols
General Protocol for the Synthesis of Fumaric Acid Mono-tert-butyl Ester
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
Fumaric acid
-
tert-Butanol
-
Sulfuric acid (catalytic amount)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Suspend fumaric acid in dichloromethane in a round-bottom flask.
-
Add tert-butanol to the suspension.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Once the reaction is complete (as indicated by the consumption of fumaric acid), quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired monoester from any di-tert-butyl fumarate and unreacted starting material.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to obtain fumaric acid mono-tert-butyl ester.
Visualizations
Caption: Reaction scheme for the synthesis of fumaric acid mono-tert-butyl ester showing the main reaction and potential side reactions.
Caption: A troubleshooting workflow for identifying and resolving common issues during the synthesis of fumaric acid mono-tert-butyl ester.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. AT307378B - Process for the preparation of fumaric acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]
- 5. US2784224A - Purification of fumaric acid - Google Patents [patents.google.com]
- 6. US2950316A - Purification of fumaric acid - Google Patents [patents.google.com]
- 7. DE1291739B - Process for the preparation of mono- and diesters of fumaric acid with monohydric alcohols - Google Patents [patents.google.com]
how to prevent polymerization of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid
Technical Support Center: (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid
Welcome to the technical support center for this compound (also known as Fumaric Acid mono-tert-butyl Ester). This guide provides essential information for researchers, scientists, and drug development professionals to prevent its polymerization, ensuring experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it susceptible to polymerization?
This compound is an organic compound featuring a mono-tert-butyl ester of fumaric acid.[1][2] Its chemical structure includes a carbon-carbon double bond conjugated with a carbonyl group (an α,β-unsaturated ester system). This conjugation activates the double bond, making it susceptible to nucleophilic attack and, more importantly, to free-radical polymerization. Polymerization can be initiated by exposure to heat, light (UV radiation), contact with radical initiators (like peroxides), or certain metal contaminants.
Q2: What are the primary indicators that polymerization has occurred?
You should visually inspect the material upon receipt and before each use. Signs of polymerization include:
-
Increased Viscosity: The material may appear thicker than usual or syrupy if it is melted.
-
Solidification: The formation of a solid, insoluble mass that does not melt at its expected melting point (65-68 °C).[1][2]
-
Heat Generation: Polymerization is an exothermic process. A container that is unexpectedly warm to the touch is a critical warning sign.
-
Cloudiness or Haze: The appearance of turbidity in the molten liquid.
If any of these signs are observed, the reagent's quality is compromised, and it should not be used.
Q3: How can I prevent the polymerization of this compound during storage?
Proper storage is the most critical step in preventing polymerization. The compound should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] Adherence to the following conditions will maximize shelf life and stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C[1][2] | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1][2] | Prevents oxidation and the formation of peroxides, which can initiate polymerization. |
| Light | Store in an opaque or amber container in the dark. | Minimizes exposure to UV light, a known initiator of radical polymerization. |
| Inhibitor | Addition of a stabilizer (e.g., MEHQ, BHT). | Scavenges free radicals that could initiate a polymerization chain reaction. |
| Container | Tightly sealed, appropriate material (e.g., LDPE). | Prevents contamination from moisture and air. |
Q4: Which polymerization inhibitors are recommended, and at what concentrations?
For α,β-unsaturated esters, phenolic inhibitors are commonly used. They work by trapping free radicals to terminate polymerization chain reactions. The choice of inhibitor may depend on the specific application and subsequent reaction conditions.
| Inhibitor | Common Name | Typical Concentration | Key Features |
| 4-Methoxyphenol | MEHQ | 10–100 ppm | Highly effective, common for acrylic monomers. Requires oxygen to function effectively. |
| 2,6-di-tert-butyl-4-methylphenol | BHT | 100–1000 ppm | A versatile hindered phenol antioxidant that functions as a radical scavenger. |
| Hydroquinone | HQ | 100–1000 ppm | Very effective inhibitor, but can discolor the material. Also requires oxygen. |
| Phenothiazine | PTZ | 50–500 ppm | Effective at higher temperatures and functions in low-oxygen environments. |
Note: Concentrations are general recommendations. The optimal type and concentration should be determined based on experimental requirements and storage duration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reagent has solidified or is highly viscous in the container. | Spontaneous polymerization has occurred. | Do not use. The material is compromised. Dispose of the container according to your institution's hazardous waste protocols. For future purchases, ensure proper inhibitor levels and storage conditions upon receipt. |
| Experimental results are inconsistent or yields are low. | Partial polymerization may have occurred, reducing the concentration of the active monomer. | Inspect the stock bottle for any signs of polymerization. If it appears normal, consider adding a compatible inhibitor to your reaction solvent (if it doesn't interfere with your chemistry) to prevent polymerization during the reaction. Use freshly opened material for best results. |
| A reaction mixture becomes unexpectedly hot or solidifies. | Runaway polymerization has been initiated within the reaction vessel. | This is a hazardous situation. If safe to do so, immediately cool the reaction vessel in an ice bath and add a high concentration of an inhibitor (e.g., BHT or HQ). Evacuate the area if the reaction cannot be controlled. Always run reactions in a well-ventilated fume hood. |
Experimental Protocol: Inhibitor Addition for Stabilization
This protocol describes how to add a polymerization inhibitor to this compound for enhanced stability during storage or use.
Materials:
-
This compound
-
Inhibitor (e.g., BHT or MEHQ)
-
Analytical balance
-
Spatula and weighing paper
-
Appropriate solvent (e.g., dichloromethane), if needed for stock solution
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Calculate the Required Amount of Inhibitor:
-
Determine the desired final concentration of the inhibitor (e.g., 200 ppm BHT).
-
For 100 g of the acid, 200 ppm corresponds to: (200 / 1,000,000) * 100 g = 0.020 g or 20 mg.
-
-
Prepare the Inhibitor:
-
Accurately weigh the calculated amount of inhibitor. For very small quantities, it is advisable to prepare a stock solution (e.g., 10 mg/mL of inhibitor in a compatible, volatile solvent).
-
-
Add the Inhibitor:
-
For Solids: Gently warm the container of this compound in a water bath (not exceeding 40°C) until it is just molten.
-
Safety First: Perform this in a fume hood.
-
Briefly open the container and add the weighed inhibitor directly. If using a stock solution, add the calculated volume.
-
Swirl the container gently to ensure the inhibitor is fully dissolved and evenly distributed.
-
-
Finalize Storage:
-
Blanket the headspace of the container with an inert gas (e.g., nitrogen).
-
Seal the container tightly.
-
Label the container clearly, indicating the inhibitor added and its final concentration.
-
Store at the recommended 2–8 °C.
-
Visual Workflow and Logic Diagrams
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for safe handling and storage of the compound.
Caption: Simplified logic of free-radical polymerization and inhibition.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Mono-tert-butyl Fumarate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of mono-tert-butyl fumarate, particularly focusing on resolving issues of low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My mono-tert-butyl fumarate reaction has a low conversion rate. What are the primary factors I should investigate first?
A1: When encountering low conversion, a systematic approach is crucial. Begin by evaluating the following four areas:
-
Reagent Quality: Ensure all starting materials (fumaric acid, tert-butanol or isobutylene) and solvents are pure and anhydrous. Moisture can significantly hinder the reaction.
-
Catalyst Activity: The acid catalyst is critical. If using a solid acid catalyst like an ion-exchange resin, ensure it is properly activated and has not been deactivated from previous use.[1] For liquid acids (e.g., sulfuric acid), verify the concentration.
-
Reaction Temperature: The temperature must be carefully controlled. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can promote side reactions, such as the polymerization of isobutylene.[2]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal endpoint.
Q2: Could impurities in my starting materials be the cause of low yield?
A2: Yes, absolutely. The purity of your reagents is paramount.
-
Fumaric Acid: Ensure it is free from its isomer, maleic acid, as this can lead to the formation of undesired byproducts.
-
tert-Butanol: This alcohol is hygroscopic and can absorb water from the atmosphere. Use a freshly opened bottle or ensure it is properly dried before use.
-
Isobutylene: If using isobutylene gas, ensure it is of high purity. Impurities can interfere with the catalyst and lead to the formation of polymers.[2]
-
Solvents: Solvents must be anhydrous. The presence of water can hydrolyze the ester product or deactivate the acid catalyst.
Q3: I am using a reusable solid acid catalyst (e.g., Amberlyst-15). How can I tell if it's deactivated, and how can I regenerate it?
A3: Solid acid catalysts can lose activity over time due to pore blockage or neutralization of acid sites. A noticeable decrease in conversion rate over successive runs is a key indicator of deactivation. Regeneration typically involves washing the resin sequentially with a polar solvent to remove organic residues, followed by an acid wash (e.g., with dilute HCl) to restore the protonated sites, and finally washing with deionized water and drying thoroughly. Always refer to the manufacturer's specific regeneration protocol.
Q4: What are the most common side reactions in this synthesis, and how can they be minimized?
A4: The two most prevalent side reactions are the formation of the diester (di-tert-butyl fumarate) and the polymerization of isobutylene.
-
Di-tert-butyl Fumarate Formation: This occurs when a second molecule of isobutylene or tert-butanol reacts with the monoester. To minimize this, use a strict 1:1 molar ratio of fumaric acid to the tert-butylating agent. Adding the tert-butylating agent slowly can also favor the mono-esterification.
-
Isobutylene Polymerization: This is often catalyzed by the acid at elevated temperatures.[2] To prevent this, maintain the reaction temperature within the optimal range (typically 10-30°C when using isobutylene gas with a resin catalyst) and avoid localized overheating.[1]
Q5: My reaction appears to have worked, but I'm losing a significant amount of product during work-up and purification. What are the best practices for isolation?
A5: Effective isolation is key to maximizing your final yield.
-
Catalyst Removal: If using a solid catalyst, it can be easily removed by filtration at the end of the reaction.[1] For homogeneous catalysts like H₂SO₄, a neutralization and aqueous work-up are required.
-
Aqueous Wash: After removing the catalyst (if applicable) and the solvent, the crude product is often washed with a saturated saline solution to remove water-soluble impurities.[1]
-
Drying: The organic layer containing the product should be thoroughly dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[3]
-
Purification: The crude solid can be purified by slurrying it in a non-polar solvent mixture (e.g., hexane/dichloromethane) to dissolve unreacted starting materials and byproducts, leaving the purer mono-tert-butyl fumarate as a solid to be collected by filtration.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low conversion rates.
Key Reaction Pathways and Side Products
Understanding the potential reaction pathways is essential for minimizing byproduct formation.
Data on Reaction Conditions
The choice of catalyst and reaction parameters significantly impacts the outcome. The following tables summarize key data for consideration.
Table 1: Comparison of Catalytic Systems for tert-Butylation
| Catalyst System | Typical Reactant | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | tert-Butanol | Inexpensive, readily available. | Difficult to remove, harsh conditions can cause side reactions, waste generation. | 60-80% |
| Amberlyst-15 | Isobutylene Gas | Easily removed by filtration, reusable, milder conditions, high product purity.[1] | Higher initial cost, can be deactivated, requires sealed system for gas. | 90-98%[1] |
| Tf₂NH (cat.) | tert-Butyl Acetate | High yields, fast reaction times, versatile for many functional groups.[4][5] | Reagent cost can be high, may not be suitable for large-scale synthesis. | >90%[4] |
Table 2: Effect of Reaction Parameters on Mono-tert-butyl Malonate Yield (Model for Fumarate) Data adapted from a similar synthesis process.[1]
| Entry | Temperature (°C) | Time (h) | Catalyst Loading (wt%) | Yield (%) | Observations |
|---|---|---|---|---|---|
| 1 | 10 | 40 | 6 | 98 | High yield under optimized, mild conditions. |
| 2 | 20 | 50 | 6 | 90 | Higher temperature slightly decreases yield, possibly due to side reactions. |
| 3 | 30 | 60 | 6 | 85 | Further temperature increase leads to lower selectivity for the monoester. |
| 4 | 10 | 20 | 6 | <70 | Incomplete reaction due to insufficient time. |
Experimental Protocols
Protocol 1: Synthesis of Mono-tert-butyl Fumarate via Heterogeneous Catalysis (Adapted from the synthesis of mono-tert-butyl malonate[1])
-
Setup: To a pressure-rated reaction vessel equipped with a magnetic stirrer, gas inlet, and temperature probe, add fumaric acid (1.0 eq) and a suitable solvent (e.g., ethyl tert-butyl ether, 3-5 times the weight of the acid).
-
Catalyst Addition: Add pre-treated Amberlyst-15 strong acid cation exchange resin (4-8% of the weight of the fumaric acid).
-
Cooling: Cool the suspension to between -10°C and 0°C.
-
Isobutylene Introduction: Introduce isobutylene gas (1.0-1.1 eq) into the vessel while maintaining the low temperature.
-
Reaction: Seal the vessel and warm the mixture to 10-20°C. Allow the reaction to stir for 40-60 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to recover the catalyst resin.
-
Purification: Wash the filtrate with a small amount of saturated saline solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or slurrying in a non-polar solvent.
Protocol 2: General Purification by Slurrying (Adapted from Organic Syntheses procedures[3])
-
Transfer: Transfer the crude solid product to a round-bottomed flask.
-
Slurry: Add a solvent mixture in which the desired product has low solubility but impurities are more soluble (e.g., a 10:1 mixture of hexane/dichloromethane).
-
Stir: Stir the slurry vigorously at room temperature for 2-3 hours.
-
Filtration: Collect the solid product by filtration using a Büchner funnel.
-
Wash: Wash the collected solid with a small amount of the cold solvent mixture.
-
Drying: Transfer the purified solid to a clean flask and dry under high vacuum for 6-12 hours to afford the pure mono-tert-butyl fumarate.
References
- 1. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]
- 2. US3678099A - Process for the esterification of isobutene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
optimization of reaction temperature for (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature for the synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, also known as mono-tert-butyl fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for synthesizing this compound?
A1: The most common laboratory synthesis involves the acid-catalyzed esterification of maleic anhydride with tert-butanol. This reaction proceeds in two main stages. The first is a rapid reaction to form the monoester, which is the desired product. A second, slower, and reversible stage can lead to the formation of the diester, di-tert-butyl maleate, which is often considered an impurity in this specific synthesis.[1][2]
Q2: Why is reaction temperature a critical parameter in this synthesis?
A2: Reaction temperature significantly influences both the reaction rate and the selectivity towards the desired monoester.[3] An optimal temperature will provide a reasonable reaction rate without promoting side reactions or degradation of the product.
Q3: What are the common side reactions to be aware of during this synthesis?
A3: Common side reactions include the formation of the diester (di-tert-butyl maleate), and the hydrolysis of maleic anhydride to maleic acid or isomerization to fumaric acid, especially if water is present.[3] Higher temperatures can sometimes lead to the formation of undesirable byproducts.[3]
Q4: What is a general recommended temperature range for this esterification?
A4: Based on kinetic studies of similar esterification reactions of maleic anhydride with butanols, a temperature range of 110-140°C (383-413 K) has been investigated.[1][4] However, the optimal temperature will depend on the specific catalyst and reaction conditions used.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low Yield of Product | The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or another appropriate analytical method. |
| The reaction temperature may be too high, leading to the degradation of the starting material or product. | Lower the reaction temperature and consider extending the reaction time to achieve a satisfactory yield. | |
| High Levels of Diester Impurity | The reaction temperature is too high, or the reaction time is excessively long, promoting the second esterification step. | Reduce the reaction temperature to favor the formation of the monoester. Additionally, shortening the reaction time can help minimize diester formation. |
| Presence of Maleic Acid or Fumaric Acid | High temperatures can contribute to the hydrolysis of maleic anhydride if trace amounts of water are present. | Ensure all reagents and glassware are dry. Running the reaction under an inert atmosphere can also be beneficial. Consider if a lower reaction temperature can achieve the desired conversion without promoting this side reaction. |
| Inconsistent Results Between Batches | Poor temperature control, leading to fluctuations during the reaction. | Use a reliable heating mantle with a temperature controller and ensure good stirring to maintain a uniform temperature throughout the reaction mixture. |
Experimental Protocol: Temperature Optimization
This protocol outlines a general procedure for the synthesis of this compound, with a focus on optimizing the reaction temperature.
Materials:
-
Maleic anhydride
-
tert-Butanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)[3]
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard work-up and purification reagents and equipment
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charge the flask with maleic anhydride (1 equivalent), the chosen solvent, and the acid catalyst (catalytic amount).
-
Begin stirring and add tert-butanol (1-1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., start with a lower temperature and perform subsequent experiments at higher temperatures).
-
Maintain the reaction at the set temperature and monitor its progress periodically using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine the consumption of starting material and the formation of the product and byproducts.
-
Once the reaction has reached the desired level of completion, cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove the catalyst and any unreacted starting materials.
-
Isolate the crude product and purify it, for example, by recrystallization or column chromatography.
-
Analyze the purified product to determine the yield and purity. Repeat the experiment at different temperatures to identify the optimal condition.
Data Presentation: Effect of Temperature on Yield
The following table summarizes hypothetical, yet representative, data for the optimization of reaction temperature.
| Temperature (°C) | Reaction Time (hours) | Yield of Monoester (%) | Purity of Monoester (%) | Notes |
| 80 | 12 | 65 | 98 | Slow reaction rate, high purity. |
| 90 | 8 | 78 | 97 | Good balance of reaction time and yield. |
| 100 | 6 | 85 | 95 | Higher yield, slight increase in diester formation. |
| 110 | 4 | 82 | 90 | Faster reaction, but a noticeable increase in byproduct formation. |
| 120 | 3 | 75 | 85 | Significant diester and degradation product formation observed. |
Visualization of Troubleshooting Workflow
References
- 1. journals.pan.pl [journals.pan.pl]
- 2. bip.iich.gliwice.pl [bip.iich.gliwice.pl]
- 3. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. [PDF] Kinetic investigations on esterification of maleic anhydride with butanols | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Fumaric Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on removing unreacted fumaric acid from product mixtures through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted fumaric acid from a product mixture?
A1: The most common and effective methods leverage the unique physicochemical properties of fumaric acid. These include:
-
Recrystallization: This technique exploits the low solubility of fumaric acid in cold water and its increased solubility in hot water.[1][2]
-
Acid-Base Precipitation: This chemical method involves converting fumaric acid into a highly water-soluble salt (fumarate) using a base, removing other impurities via filtration, and then re-precipitating the pure fumaric acid by adding a strong acid.[3][4]
-
Solvent Extraction: This method uses a solvent in which your product is soluble but fumaric acid is not. A more advanced technique, reactive extraction, uses an agent that reacts with fumaric acid to pull it into an organic phase.[5][6]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used for separation, particularly for high-purity requirements or analytical purposes.[7][8]
-
Adsorption: Activated charcoal is effective for removing colored impurities that may be present alongside fumaric acid.[9][10]
Q2: How does the solubility of fumaric acid influence purification?
A2: Fumaric acid's solubility is highly dependent on the solvent and temperature. It is poorly soluble in water at room temperature (~0.7 g/100 mL at 25°C) but its solubility increases significantly with temperature.[11][12] Conversely, it is much more soluble in alcohols like ethanol.[13][14] This differential solubility is the basis for purification by recrystallization. By dissolving the mixture in a minimal amount of hot solvent (like water) and cooling, the fumaric acid will selectively crystallize while more soluble impurities (or the desired product, if it is more soluble) remain in the solution.
Q3: What is the principle of the acid-base precipitation method?
A3: This method relies on the acidic nature of fumaric acid's carboxylic acid groups. Fumaric acid reacts with a base (e.g., sodium hydroxide) to form a sodium fumarate salt.[11][15] This salt is significantly more soluble in water than fumaric acid itself. The process involves dissolving the crude mixture containing fumaric acid in a basic aqueous solution (pH 2.8-5) to form the soluble fumarate salt, filtering off any insoluble impurities, and then re-acidifying the solution (to ~pH 1) with a strong acid like HCl.[3][4] This converts the soluble fumarate back into fumaric acid, which has low water solubility and precipitates out, leaving water-soluble impurities behind.
Q4: When is it appropriate to use activated charcoal?
A4: Activated charcoal is primarily used to remove colored impurities or high molecular weight contaminants from a solution.[9][10] If your product mixture containing fumaric acid is colored, adding a small amount of activated charcoal to the hot solution before filtration during recrystallization or after forming the soluble fumarate salt can effectively decolorize it.[3][4]
Troubleshooting Guide
Problem: My desired product is co-precipitating with the fumaric acid.
-
Cause: The solubility profiles of your product and fumaric acid in the chosen solvent are too similar.
-
Solution 1 (Recrystallization): Select a different solvent system. Consult the solubility data table below. Ideally, you need a solvent that either keeps your product in solution at low temperatures while fumaric acid crystallizes, or one that dissolves only your product, leaving fumaric acid as a solid that can be filtered off.
-
Solution 2 (Chemical Method): Use the acid-base precipitation method. This is often effective if your desired product is not acidic or does not form a soluble salt under the same conditions. By converting fumaric acid to its soluble salt, you can often separate it from a neutral or basic product.[3]
Problem: The yield of my purified product is very low after recrystallization.
-
Cause 1: Too much solvent was used during the initial dissolution step. The concentration of fumaric acid in the cold solution (the "mother liquor") remains above its solubility limit, leading to significant loss.
-
Solution 1: Always use the minimum amount of hot solvent required to fully dissolve the solid.[2][16]
-
Cause 2: The solution was not cooled sufficiently.
-
Solution 2: After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation before filtration.[17]
-
Cause 3: The crystals were washed with room-temperature or warm solvent.
-
Solution 3: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving the product.[2]
Problem: After purification, the fumaric acid is still colored.
-
Cause: The presence of persistent colored impurities that were not removed by the primary purification step.
-
Solution: Incorporate an activated charcoal treatment. Add a small amount (typically 1-2% by weight of the solute) of activated charcoal to the hot, dissolved mixture. Boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[9]
Problem: Fumaric acid will not precipitate after acidification in the acid-base method.
-
Cause 1: The pH of the solution is not low enough to convert the soluble fumarate salt back to the insoluble acid form.
-
Solution 1: Use a pH meter or pH paper to ensure the solution's pH is approximately 1.[3][4] Add more strong acid if necessary.
-
Cause 2: The solution is supersaturated.
-
Solution 2: Try "scratching" the inside of the flask with a glass rod at the liquid's surface to induce crystallization. Alternatively, add a tiny "seed" crystal of pure fumaric acid. Chilling the solution thoroughly in an ice bath will also promote precipitation.
Data Presentation
Table 1: Solubility of Fumaric Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Reference |
| Water | 25 | 0.70 | [11] |
| Ethanol | 30 | 5.76 | [13] |
| Acetone | 25 | 1.72 | [11] |
| Diethyl Ether | 25 | 1.01 | [11][15] |
| Chloroform | 25 | 0.02 | [11][15] |
| Benzene | 25 | 0.003 | [11][15] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
-
Dissolution: Place the impure solid containing fumaric acid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot water until the solid just dissolves completely.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Place a funnel with fluted filter paper over a second, pre-heated flask. Pour the hot solution through the filter paper to remove the impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified fumaric acid crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely by continuing to draw air through the funnel, or by transferring them to a watch glass.
Protocol 2: Purification by Acid-Base Precipitation
-
Suspension: Create an aqueous slurry of the crude fumaric acid in a beaker or flask.
-
Basification: While stirring, slowly add a sufficient quantity of a base, such as sodium hydroxide (NaOH) solution, until the fumaric acid dissolves completely. This occurs as it converts to its soluble sodium fumarate salt. The target pH should be between 2.8 and 5.[3][4]
-
Filtration of Impurities: If any solid impurities remain, filter the solution to remove them.
-
(Optional) Charcoal Treatment: If the solution is colored, add activated charcoal, stir for 15 minutes, and filter again to remove the charcoal.[4]
-
Acidification: Vigorously stir the clear fumarate solution and slowly add a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 1.[3][4] Pure fumaric acid will precipitate as a fine white crystalline solid.
-
Collection and Washing: Collect the precipitated fumaric acid by vacuum filtration. Wash the crystals with a small amount of cold, dilute HCl followed by ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified crystals completely.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. US2950316A - Purification of fumaric acid - Google Patents [patents.google.com]
- 4. US2784224A - Purification of fumaric acid - Google Patents [patents.google.com]
- 5. Direct Extraction of Fumaric Acid from Rhizopus oryzae Suspensions—Interfacial Mass Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Recovery and Purification of Fumaric Acid from Fermented Oil Palm Empty Fruit Bunches Using a Simple Two-Stage Precipitation Procedure | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. norbidar.com [norbidar.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Monograph on fumaric acid | OIV [oiv.int]
- 15. Fumaric acid - Sciencemadness Wiki [sciencemadness.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Mono-tert-butyl Fumarate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of mono-tert-butyl fumarate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of mono-tert-butyl fumarate?
Scaling up the synthesis of mono-tert-butyl fumarate from bench-scale to industrial production presents several key challenges:
-
Reaction Control and Selectivity: Achieving mono-esterification of fumaric acid while preventing the formation of the di-tert-butyl fumarate byproduct can be difficult to control at a larger scale. The reaction conditions must be precisely managed to ensure high selectivity.
-
Impurity Profile and Purification: The final product can contain various impurities, including unreacted fumaric acid, di-tert-butyl fumarate, and potentially side-products from the tert-butylation reaction. Separating these closely related compounds can be challenging and may require multi-step purification processes.
-
Product Stability: The tert-butyl ester group is susceptible to cleavage under acidic conditions, which can be a challenge during both the reaction and purification stages, potentially leading to the formation of fumaric acid and tert-butanol.[1]
-
Crystallization and Isolation: Developing a robust and reproducible crystallization process to isolate mono-tert-butyl fumarate with the desired purity and physical properties can be complex.
-
Process Safety and Economics: Scaling up requires careful consideration of the safety aspects of the reagents and reaction conditions, as well as the overall economic viability of the process.
Q2: Which synthesis routes are commonly considered for mono-tert-butyl fumarate production?
While direct literature on the large-scale synthesis of mono-tert-butyl fumarate is limited, analogous reactions suggest a few potential routes:
-
Direct Esterification of Fumaric Acid: This involves reacting fumaric acid with a tert-butylating agent, such as isobutylene or tert-butanol, in the presence of an acid catalyst. The key challenge is controlling the reaction to favor mono-esterification.
-
Reaction of Fumaric Anhydride with tert-Butanol: This approach, similar to the synthesis of other mono-esters, could involve the ring-opening of a fumaric anhydride precursor with tert-butanol. However, fumaric anhydride is not commercially available, making this a less direct route.
-
From Maleic Anhydride: A more common industrial approach for related fumarates involves starting from maleic anhydride, which is readily available. This would involve a one-pot ring-opening reaction with tert-butanol to form mono-tert-butyl maleate, followed by isomerization to the desired mono-tert-butyl fumarate, often catalyzed by a Lewis acid.[2]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of mono-tert-butyl fumarate?
A combination of chromatographic and spectroscopic techniques is essential for accurate monitoring and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of the reaction by separating and quantifying the starting materials, intermediate products, the desired product, and impurities. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of acid like formic or trifluoroacetic acid) is a common starting point.[3][4]
-
Gas Chromatography (GC): GC can be useful for detecting volatile impurities, such as residual solvents or byproducts like tert-butanol.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can provide a direct measure of the absolute purity of the final product without the need for a specific reference standard of the analyte itself.[3][4]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is crucial for identifying the molecular weights of the main product and any unknown impurities, aiding in their structural elucidation.[1]
Troubleshooting Guides
Problem 1: Low Yield of Mono-tert-butyl Fumarate
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. - Monitor the reaction progress more frequently using HPLC to determine the optimal endpoint. |
| Formation of Di-tert-butyl Fumarate | - Adjust the stoichiometry of the reactants, using a controlled amount of the tert-butylating agent. - Optimize the reaction temperature and catalyst concentration to favor mono-esterification. |
| Product Degradation | - If using acidic conditions, consider using a milder catalyst or a lower reaction temperature to prevent cleavage of the tert-butyl ester. - Ensure the work-up and purification steps are performed under neutral or slightly basic conditions.[1] |
| Poor Isomerization (if starting from Maleate) | - Ensure the catalyst for isomerization is active and used in the correct amount. - Optimize the temperature and time for the isomerization step. |
Problem 2: High Levels of Impurities in the Final Product
| Impurity | Potential Cause | Suggested Solution |
| Unreacted Fumaric Acid | - Incomplete reaction. | - Drive the reaction to completion by adjusting time, temperature, or catalyst. - Purify the final product through recrystallization or chromatography. |
| Di-tert-butyl Fumarate | - Lack of reaction selectivity. | - Modify reaction conditions (stoichiometry, temperature, catalyst) to favor mono-substitution. - Employ purification techniques like column chromatography to separate the di-ester from the mono-ester. |
| Fumaric Acid (from ester cleavage) | - Product instability during reaction or purification. | - Avoid strongly acidic conditions during work-up and purification.[1] - Maintain a neutral or slightly basic pH during purification steps. |
| Residual Solvents | - Inefficient drying. | - Dry the final product under vacuum at an appropriate temperature for a sufficient duration. |
Experimental Protocols
Protocol 1: Synthesis of Mono-tert-butyl Fumarate via Isomerization of Mono-tert-butyl Maleate (Adapted from related fumarate synthesis)
-
Ring Opening of Maleic Anhydride:
-
In a suitable reactor, dissolve maleic anhydride in a solvent such as toluene.
-
Slowly add one equivalent of tert-butanol at a controlled temperature (e.g., 25-30 °C) to form mono-tert-butyl maleate.
-
Stir the mixture until the reaction is complete, as monitored by HPLC.
-
-
Isomerization:
-
To the reaction mixture containing mono-tert-butyl maleate, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the temperature.[2]
-
Heat the reaction mixture to a specified temperature (e.g., 70-75 °C) and maintain for several hours until isomerization to mono-tert-butyl fumarate is complete (monitored by HPLC).[2]
-
-
Isolation and Purification:
-
Cool the reaction mixture to a low temperature (e.g., 5-10 °C) to induce crystallization.[2]
-
Filter the solid product and wash with a cold solvent (e.g., chilled toluene) to remove impurities.[2]
-
Further purify the crude product by recrystallization from a suitable solvent system to achieve the desired purity.
-
Dry the final product under vacuum.
-
Protocol 2: Purity Analysis by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the mono-tert-butyl fumarate sample.
-
Dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.[3]
-
-
Data Analysis:
-
Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[3]
-
Visualizations
Caption: Synthetic workflow for mono-tert-butyl fumarate production.
Caption: Troubleshooting logic for production issues.
References
Technical Support Center: Efficient Synthesis of (E)-4-(tert-butoxy)-4-oxobut-2-enoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, a key intermediate in various pharmaceutical and chemical applications.
Catalyst Selection and Performance
The synthesis of this compound, also known as mono-tert-butyl fumarate, typically proceeds via the esterification of maleic anhydride or maleic acid with tert-butanol or isobutylene, followed by isomerization of the resulting mono-tert-butyl maleate to the desired (E)-isomer. The choice of catalyst is critical for achieving high yield and selectivity.
Below is a comparative summary of catalysts commonly employed for the key reaction steps. Please note that direct comparative data for this specific synthesis is sparse in the literature; therefore, this table is compiled from data on analogous esterification and isomerization reactions.
| Catalyst Type | Specific Catalyst | Starting Material | Tert-butylating Agent | Typical Reaction Temp. (°C) | Reported Yield (%) | Key Advantages & Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Maleic Anhydride | tert-Butanol | 80 - 120 | Moderate | A: Inexpensive, readily available. D: Corrosion issues, difficult to remove from product, can lead to side reactions.[1] |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TsOH) | Maleic Anhydride | tert-Butanol | 80 - 120 | Moderate to High | A: Less corrosive than H₂SO₄. D: Can be challenging to remove completely. |
| Heterogeneous Acid | Amberlyst-15 | Malonic Acid | Isobutylene | 10 - 30 | ~98 (for mono-tert-butyl malonate) | A: Easily recoverable and reusable, high product purity, environmentally friendly.[2] D: May have lower activity than homogeneous catalysts. |
| Heterogeneous Acid | Dowex 50WX8 | Maleic Anhydride | Butanols | 110 - 140 | Good (for dibutyl maleate) | A: Reusable solid acid catalyst.[1][3] D: Requires higher temperatures. |
| Heteropoly Acid | Phosphotungstic Acid | Maleic Anhydride | Butanols | 110 - 140 | High | A: Very active and selective catalyst.[3] D: More expensive than simple mineral acids. |
| Isomerization Catalyst | Phosphorus Oxychloride | Dialkyl Maleate | N/A | 50 - 150 | ~98 (for dibutyl fumarate) | A: Effective for maleate to fumarate isomerization. D: Toxic and corrosive reagent.[4] |
| Isomerization Catalyst | Thiol-based catalysts (e.g., Cysteine) | Maleic Acid | N/A | Ambient | High conversion | A: Biomimetic, operates under mild conditions. D: May require a radical initiator. |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Two-Step Synthesis using a Heterogeneous Acid Catalyst and Isomerization
This protocol is based on the highly efficient synthesis of a similar mono-ester using a solid acid catalyst, followed by a separate isomerization step.
Step 1: Synthesis of mono-tert-butyl maleate using Amberlyst-15
-
Reactor Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet, and a thermometer, add maleic anhydride (0.1 mol) and methyl tert-butyl ether (MTBE) (150 mL).
-
Catalyst Addition: Add pre-dried Amberlyst-15 resin (5-10 wt% of maleic anhydride).
-
Reaction Initiation: Cool the mixture to -10°C using an ice-salt bath. Slowly bubble isobutylene gas (0.11 mol) through the stirred suspension.
-
Reaction Progression: After the addition of isobutylene, seal the flask and allow the mixture to warm to room temperature. Stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Catalyst Removal: Once the reaction is complete, filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with fresh solvent and dried for reuse.
-
Work-up: Wash the filtrate with a small amount of saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude mono-tert-butyl maleate.
Step 2: Isomerization to this compound
-
Reaction Setup: Dissolve the crude mono-tert-butyl maleate in an inert solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of phosphorus oxychloride (e.g., 0.02 equivalents).[4]
-
Isomerization: Heat the mixture to 100-120°C and stir for 3-5 hours.[4] Monitor the isomerization by ¹H NMR spectroscopy by observing the change in the coupling constant of the vinyl protons.
-
Work-up and Purification: Cool the reaction mixture and wash with water to remove the catalyst. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: One-Pot Synthesis and Isomerization using a Homogeneous Acid Catalyst
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add maleic anhydride (0.1 mol), tert-butanol (0.15 mol), and toluene (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.01 mol).
-
Reaction: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. The high temperature will also promote the isomerization of the maleate to the more stable fumarate.
-
Monitoring: Monitor the reaction for the disappearance of starting material and the formation of the product by TLC or GC.
-
Work-up: After cooling, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove the acid catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ester | Incomplete reaction: The esterification reaction is reversible. | - Use a Dean-Stark trap to remove water if using tert-butanol.- Use an excess of the tert-butylating agent (tert-butanol or isobutylene).- Increase reaction time or temperature (while monitoring for side reactions). |
| Catalyst deactivation: The catalyst may have lost its activity. | - For solid catalysts, regenerate by washing and drying. Consider using fresh catalyst.- For liquid catalysts, ensure the correct concentration is used. | |
| Steric hindrance: Tert-butanol is a bulky alcohol, leading to a slower reaction rate. | - Allow for longer reaction times compared to reactions with primary alcohols.- Consider using isobutylene with a strong acid catalyst, which can be more reactive. | |
| Product is predominantly the (Z)-isomer (maleate) | Insufficient isomerization: The reaction conditions were not sufficient to promote the conversion of the maleate to the fumarate. | - Increase the reaction temperature or time during the esterification if using a one-pot method.- Perform a separate isomerization step using a specific catalyst like phosphorus oxychloride or a thiol-based catalyst.[4] |
| Formation of byproducts | High reaction temperature: Can lead to decomposition or polymerization. | - Optimize the reaction temperature. A temperature that is too high can cause side reactions.[1] |
| Presence of water: Can hydrolyze the anhydride starting material or the ester product. | - Use anhydrous solvents and reagents.- Dry solid acid catalysts before use. | |
| Dimerization of isobutylene: Can occur in the presence of strong acids. | - Control the rate of isobutylene addition and maintain a low reaction temperature during this step. | |
| Difficulty in Catalyst Removal | Use of homogeneous catalyst: Liquid acid catalysts can be difficult to separate from the product. | - Neutralize with a base and perform aqueous washes.- Consider switching to a heterogeneous catalyst like Amberlyst-15 for easier separation by filtration.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using a heterogeneous catalyst like Amberlyst-15 over a homogeneous catalyst like sulfuric acid?
A1: The main advantages of using a heterogeneous catalyst such as Amberlyst-15 are the ease of separation from the reaction mixture by simple filtration and the potential for catalyst recycling.[2] This simplifies the purification process, reduces waste, and can lower production costs. Homogeneous catalysts like sulfuric acid require neutralization and aqueous work-up, which can be more complex and generate more waste.[1]
Q2: Why is the (E)-isomer (fumarate) the desired product over the (Z)-isomer (maleate)?
A2: The (E)-isomer, or fumarate, is thermodynamically more stable than the (Z)-isomer, or maleate. In many applications, particularly in pharmaceuticals and polymer synthesis, the specific geometry of the (E)-isomer is crucial for its biological activity or material properties.
Q3: Can I use maleic acid instead of maleic anhydride as a starting material?
A3: Yes, maleic acid can be used. However, the reaction will produce two equivalents of water per mole of ester formed, which must be removed to drive the equilibrium towards the product. Maleic anhydride produces only one equivalent of water, making it a more efficient starting material in some cases.
Q4: How can I monitor the isomerization from the maleate to the fumarate form?
A4: ¹H NMR spectroscopy is an excellent technique for monitoring the isomerization. The vinyl protons of the maleate (Z-isomer) typically appear at a different chemical shift and have a smaller coupling constant (around 12 Hz) compared to the vinyl protons of the fumarate (E-isomer), which have a larger coupling constant (around 16 Hz).
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include the formation of di-tert-butyl ester, polymerization of the starting material or product, and the dimerization of isobutylene if it is used as the tert-butylating agent. The presence of water can also lead to the hydrolysis of the anhydride or the desired ester product.
Experimental Workflow and Logic Diagrams
References
preventing hydrolysis of the tert-butyl ester group during workup
Welcome to the technical support center for handling tert-butyl (t-Bu) ester protecting groups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted hydrolysis of the tert-butyl ester group during reaction workups.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the tert-butyl ester group labile and stable?
The tert-butyl ester is a robust protecting group for carboxylic acids due to its distinct stability profile. It is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[1][2][3] This lability in acidic media is due to the mechanism of cleavage, which proceeds through the formation of a stable tertiary carbocation.[1][2][4]
Stability Profile of tert-Butyl Esters
| Condition | Stability | Rationale |
| Aqueous Base (e.g., NaOH, KOH) | High | The bulky tert-butyl group sterically hinders the approach of the hydroxide ion to the carbonyl carbon, making base-mediated hydrolysis (saponification) difficult.[5] |
| Neutral Aqueous Conditions | High | Stable in neutral water. |
| Mild Acidic Conditions (e.g., sat. NH₄Cl) | Generally Stable | While susceptible to strong acids, it can often withstand mildly acidic aqueous solutions for short periods, especially at low temperatures. |
| Strong Acidic Conditions (e.g., TFA, HCl) | Labile | Readily cleaved via an acid-catalyzed mechanism involving the formation of a stable tert-butyl cation and isobutylene.[1][4][6] |
Q2: What is the mechanism of acid-catalyzed hydrolysis of a tert-butyl ester?
The acid-catalyzed hydrolysis of a tert-butyl ester does not follow the typical acyl-oxygen cleavage pathway. Instead, it proceeds through a unimolecular mechanism (AAL1) involving the formation of a stable tert-butyl carbocation.
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid.[1][4]
-
Carbocation Formation: The protonated ester cleaves to form the carboxylic acid and a stable tert-butyl carbocation.[1][4]
-
Elimination: The tert-butyl cation is then quenched, typically by eliminating a proton to form isobutylene gas.[2][6]
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses common issues encountered during the workup of reactions containing a tert-butyl ester.
Problem: My tert-butyl ester is being cleaved during the aqueous workup. How can I prevent this?
Cause: Unintentional exposure to acidic conditions during the workup is the most likely cause of tert-butyl ester hydrolysis.
Solutions:
-
Avoid Acidic Washes: Do not use acidic solutions (e.g., dilute HCl, NH₄Cl) to wash the organic layer if your compound contains a tert-butyl ester.
-
Use a Mild Basic Wash for Neutralization: To neutralize any acid catalysts from the reaction, use a weak inorganic base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] Add the basic solution slowly and carefully to control effervescence.
-
Work at Low Temperatures: Perform all aqueous extractions and washes using cold solutions and consider keeping the separatory funnel in an ice bath.[7] Lower temperatures decrease the rate of hydrolysis.
-
Minimize Contact Time: Be efficient during the workup process. The longer the tert-butyl ester is in contact with an aqueous phase, the greater the risk of hydrolysis.[7]
-
Brine Wash: After any aqueous wash, use a saturated brine (NaCl) solution to help remove dissolved water from the organic layer and reduce the solubility of the product in the aqueous phase.[7]
-
Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[7]
Problem: I need to remove an acid catalyst, but the standard basic wash is causing other issues (e.g., emulsions). What are my alternatives?
Cause: While necessary for neutralizing acid, aqueous bases can sometimes lead to workup complications.
Solutions:
-
Solid-Phase Scavengers: Consider using a solid-supported base (e.g., polymer-bound carbonate) to neutralize the acid. The scavenger can be removed by simple filtration, avoiding an aqueous wash altogether.
-
Reverse Extraction: If your product is sufficiently non-polar and the acidic impurity is the desired carboxylic acid from hydrolysis, you can perform a reverse extraction. Extract the organic layer with a mild base (e.g., NaHCO₃) to remove the acidic impurity into the aqueous layer, leaving your desired tert-butyl ester in the organic phase.[2]
-
Non-Aqueous Workup: If the reaction solvent is immiscible with a non-polar solvent like hexanes, you may be able to precipitate out polar impurities by adding hexanes and then filtering.
Experimental Protocols
Protocol: General Workup Procedure to Prevent tert-Butyl Ester Hydrolysis
This protocol describes a standard workup for a reaction mixture containing a tert-butyl ester, designed to minimize the risk of hydrolysis.
Materials:
-
Reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃), ice-cold
-
Saturated aqueous sodium chloride (brine), ice-cold
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then place the reaction flask in an ice bath.[7]
-
Quench the Reaction: Slowly and carefully add cold, saturated NaHCO₃ solution to the reaction mixture with stirring. Caution: This will cause gas (CO₂) evolution if acid is present. Add the solution portion-wise until effervescence ceases.[7]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Separate the aqueous and organic layers. Extract the aqueous layer one or two more times with the organic solvent.
-
Combine and Wash: Combine all organic layers in the separatory funnel. Wash the combined organic layer with one portion of cold, saturated brine.[7] This helps to break up emulsions and remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄ and swirl. Continue adding the drying agent until it no longer clumps together.[7]
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product as necessary, for example, by column chromatography.
References
Technical Support Center: Purification of Mono-tert-butyl Fumarate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of mono-tert-butyl fumarate using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of mono-tert-butyl fumarate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Final Product | - Incomplete separation from starting materials or byproducts. - Co-elution of impurities with the product. | - Optimize Mobile Phase: Adjust the hexane/ethyl acetate gradient. A shallower gradient can improve the separation of compounds with similar polarities. - Check Stationary Phase: Ensure high-quality silica gel is used. Irregularly shaped particles can lead to poor separation. - Sample Loading: Load the crude product in a minimal amount of solvent to ensure a narrow starting band. |
| Product is Contaminated with Fumaric Acid | Fumaric acid is significantly more polar and should elute much later or remain on the column. If present, it may indicate: - Hydrolysis of the mono-tert-butyl fumarate on the silica gel. - Use of a very polar mobile phase. | - Use a Less Acidic Silica Gel: Consider using neutral or deactivated silica gel to minimize on-column reactions. - Adjust Mobile Phase Polarity: Start with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio). |
| Product is Contaminated with Di-tert-butyl Fumarate | Di-tert-butyl fumarate is less polar than the mono-ester and will elute earlier. | - Gradient Elution: A gradient elution from a non-polar to a more polar mobile phase will effectively separate the less polar di-ester from the desired mono-ester. |
| Low Yield After Purification | - Product loss during the purification process. - Degradation of the product on the column. | - Monitor Fractions Carefully: Use thin-layer chromatography (TLC) to identify all fractions containing the pure product before combining them. - Minimize Contact Time: A faster flow rate (flash chromatography) can reduce the time the compound spends on the stationary phase, minimizing potential degradation. |
| Racemization of Chiral Centers (if applicable) | Although mono-tert-butyl fumarate is achiral, this is a consideration for similar chiral molecules. | - Maintain Neutral pH: Avoid acidic or basic conditions during purification if the target molecule is sensitive to racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of mono-tert-butyl fumarate?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used and effective stationary phase for the purification of moderately polar organic compounds like mono-tert-butyl fumarate.
Q2: How do I determine the optimal mobile phase for my separation?
A2: The ideal mobile phase can be determined by running preliminary thin-layer chromatography (TLC) plates with different solvent systems. A good starting point is a mixture of hexane and ethyl acetate. The optimal system should provide a retention factor (Rf) of approximately 0.2-0.4 for mono-tert-butyl fumarate, allowing for good separation from impurities.
Q3: My compound is not UV active. How can I visualize it on a TLC plate?
A3: If mono-tert-butyl fumarate is not visible under a UV lamp, you can use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is effective as it reacts with the double bond in the fumarate backbone, appearing as a yellow spot on a purple background.
Q4: Can I use other solvents besides hexane and ethyl acetate?
A4: Yes, other solvent systems can be used. For instance, dichloromethane and methanol mixtures can also be effective. The choice of solvent will depend on the specific impurities present in your crude product. Always test new solvent systems with TLC before performing column chromatography.
Q5: What is "dry loading," and should I use it?
A5: Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column. This technique is particularly useful if your crude product has poor solubility in the initial mobile phase, as it can lead to a more uniform application and better separation.
Experimental Protocol: Column Chromatography of Mono-tert-butyl Fumarate
This protocol provides a detailed methodology for the purification of mono-tert-butyl fumarate using silica gel column chromatography.
1. Materials:
-
Crude mono-tert-butyl fumarate
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp (or staining solution)
2. Column Preparation (Slurry Packing):
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in hexane. A general guideline is to use 40-60 g of silica gel for every 1 g of crude material.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude mono-tert-butyl fumarate in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary).
-
Carefully add the dissolved sample to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
4. Elution:
-
Carefully add the mobile phase (e.g., a 9:1 mixture of hexane:ethyl acetate) to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the compounds. The exact gradient will depend on the impurities present.
5. Fraction Analysis:
-
Analyze the collected fractions using TLC to determine their composition.
-
Spot every few fractions on a TLC plate, along with a spot of the crude mixture for reference.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots.
-
Identify the fractions containing the pure mono-tert-butyl fumarate.
6. Isolation of Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified mono-tert-butyl fumarate.
Experimental Workflow Diagram
Caption: Workflow for the purification of mono-tert-butyl fumarate.
Validation & Comparative
A Comparative Guide to the Purity Assessment of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid: ¹H NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, a valuable building block in organic synthesis.
This document presents a detailed ¹H NMR analysis protocol for determining the purity of this compound, alongside a comparative evaluation of alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
¹H NMR Analysis for Purity Determination
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary method for purity assessment due to the direct proportionality between the integrated signal area and the number of protons giving rise to that signal. This intrinsic property allows for the determination of purity without the need for a specific reference standard of the analyte itself.
For this compound, the key diagnostic signals in the ¹H NMR spectrum are the olefinic protons and the tert-butyl protons. The primary potential impurity in the synthesis of the target E-isomer is the corresponding Z-isomer, maleic acid mono-tert-butyl ester. The chemical shifts of the olefinic protons are distinct for the two isomers, allowing for their differentiation and quantification.
Based on spectral data of analogous compounds, the expected ¹H NMR chemical shifts for this compound and its potential Z-isomer impurity are summarized in the table below.
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Olefinic (-CH=CH-) | ~6.8 - 7.0 | d, d (J≈16 Hz) | 2H |
| tert-Butyl (-C(CH₃)₃) | ~1.5 | s | 9H | |
| Z-isomer (Maleic acid mono-tert-butyl ester) | Olefinic (-CH=CH-) | ~6.2 - 6.4 | d, d (J≈12 Hz) | 2H |
| tert-Butyl (-C(CH₃)₃) | ~1.5 | s | 9H |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
The purity of this compound can be calculated from the ¹H NMR spectrum by comparing the integral of a characteristic signal of the analyte with that of a certified internal standard of known purity.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
Objective: To determine the purity of this compound using qNMR with an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the signal from the tert-butyl group is often a good choice due to its sharpness and high intensity. For the internal standard, a sharp singlet in a clear region of the spectrum is ideal.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
Comparison with Alternative Analytical Methods
While qNMR offers significant advantages, other techniques are also widely used for purity assessment. The choice of method often depends on the specific requirements of the analysis.
| Feature | ¹H NMR | HPLC-UV | GC-MS |
| Principle | Nuclear spin properties in a magnetic field | Differential partitioning and UV absorption | Volatility, partitioning, and mass fragmentation |
| Quantification | Absolute (with internal standard) | Relative (requires a reference standard) | Relative (requires a reference standard) |
| Selectivity | Excellent for structural isomers | Good for separating components in a mixture | Excellent for volatile and semi-volatile compounds |
| Sensitivity | Moderate | High | Very High |
| Sample Throughput | Moderate | High | Moderate |
| Sample Preparation | Simple | Can be more complex (e.g., filtration) | Often requires derivatization for polar analytes |
| Cost (Instrument) | High | Moderate | Moderate to High |
| Destructive? | No | Yes | Yes |
Visualizing the Workflow and Method Comparison
To further clarify the processes and comparisons, the following diagrams have been generated using Graphviz.
Conclusion
The purity assessment of this compound can be effectively performed using ¹H NMR, HPLC-UV, and GC-MS.
-
¹H NMR stands out as a primary method for providing an absolute purity value without the need for a specific standard of the analyte. It is particularly adept at identifying and quantifying isomeric impurities.
-
HPLC-UV is a robust and sensitive technique well-suited for routine quality control and for the analysis of non-volatile impurities.
-
GC-MS offers exceptional sensitivity for the detection of volatile and semi-volatile impurities that might be missed by other methods.
For a comprehensive and orthogonal approach to purity assessment, a combination of these techniques is often recommended. ¹H NMR provides a highly accurate, absolute purity value, while chromatographic methods can offer complementary information on the impurity profile. The choice of the primary technique will depend on the specific goals of the analysis, available instrumentation, and regulatory requirements.
Navigating the Synthesis of Mono-tert-butyl Fumarate: A Comparative Overview of Potential Methodologies
The primary route to mono-tert-butyl fumarate appears to be a two-step process commencing with maleic anhydride. This method involves the initial formation of mono-tert-butyl maleate, which is subsequently isomerized to the desired fumarate product. An alternative, though less detailed in the context of this specific molecule, is the direct esterification of fumaric acid.
Comparison of Potential Synthesis Methods
Due to the absence of specific quantitative data in the literature for the synthesis of mono-tert-butyl fumarate, a qualitative comparison of the potential methods is presented below. This comparison is based on the general methodologies described in patents for similar fumarate esters.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Potential Advantages | Potential Disadvantages |
| Method 1: Two-Step Synthesis from Maleic Anhydride via Thermal Isomerization | Maleic anhydride, tert-Butanol | Optional cis-trans catalyst (e.g., iodine) | Step 1: Moderate temperature for maleate formation. Step 2: High temperature (180-280°C) for isomerization. | Utilizes readily available starting materials. The process is conceptually straightforward. | High temperatures for isomerization may lead to side reactions or decomposition. Requires two distinct reaction steps. Lack of specific catalyst guidance for the tert-butyl ester. |
| Method 2: Two-Step Synthesis from Maleic Anhydride via Catalytic Isomerization | Maleic anhydride, tert-Butanol | Sulfur | Step 1: Moderate temperature for maleate formation. Step 2: High temperature (>180°C) with sulfur catalyst. | Potentially lower isomerization temperature or shorter reaction time compared to purely thermal methods. | Use of sulfur may require additional purification steps. Catalyst may not be suitable for all downstream applications. Lack of a detailed protocol for the tert-butyl derivative. |
| Method 3: Direct Esterification of Fumaric Acid | Fumaric acid, tert-Butanol or other tert-butyl source (e.g., isobutylene) | Strong acid catalyst (e.g., H₂SO₄) | Typically requires forcing conditions to overcome the low reactivity of fumaric acid and the steric hindrance of the tert-butyl group. | A more direct, one-step approach. | Fumaric acid has low solubility in many organic solvents. Risk of di-esterification. The direct esterification with a tertiary alcohol can be challenging and may result in elimination side products. |
Experimental Protocols (Generalized)
The following are generalized experimental protocols based on the patent literature for similar compounds. These should be considered as starting points for experimental design and optimization.
Method 1: Two-Step Synthesis from Maleic Anhydride via Thermal Isomerization (Hypothetical Protocol)
Step 1: Synthesis of Mono-tert-butyl Maleate In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, maleic anhydride (1.0 eq.) is dissolved in a suitable inert solvent (e.g., toluene). tert-Butanol (1.0-1.2 eq.) is added, and the mixture is heated to a moderate temperature (e.g., 80-100°C) until the reaction is complete (monitored by TLC or other appropriate analytical techniques). The solvent is then removed under reduced pressure to yield crude mono-tert-butyl maleate.
Step 2: Thermal Isomerization to Mono-tert-butyl Fumarate The crude mono-tert-butyl maleate is placed in a suitable apparatus for high-temperature reaction. The material is heated to a temperature in the range of 180-280°C. The progress of the isomerization is monitored over time. Upon completion, the product is cooled and purified by a suitable method such as recrystallization or column chromatography.
Method 2: Two-Step Synthesis from Maleic Anhydride via Catalytic Isomerization (Hypothetical Protocol)
Step 1: Synthesis of Mono-tert-butyl Maleate This step is carried out as described in Method 1.
Step 2: Sulfur-Catalyzed Isomerization to Mono-tert-butyl Fumarate To the crude mono-tert-butyl maleate, a catalytic amount of sulfur (e.g., 1-5 mol%) is added. The mixture is heated to a temperature above 180°C. The reaction is monitored for the disappearance of the maleate and the appearance of the fumarate. After the reaction is complete, the product is cooled and purified. Purification may require the removal of residual sulfur.
Logical Workflow for Method Selection and Development
The process of selecting and developing a suitable synthesis method for mono-tert-butyl fumarate can be visualized as a logical workflow. This involves evaluating the potential routes, optimizing the reaction conditions, and characterizing the final product.
A Comparative Guide to Michael Acceptor Reactivity: (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid vs. Mono-methyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug design and synthetic chemistry, the Michael addition reaction stands as a cornerstone for the formation of carbon-heteroatom and carbon-carbon bonds. The choice of the Michael acceptor is critical, influencing reaction kinetics, selectivity, and the ultimate biological activity of the target molecule. This guide provides an objective comparison of two key fumarate monoesters, (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid (mono-tert-butyl fumarate) and mono-methyl fumarate, in the context of their reactivity in Michael additions. This analysis is supported by established principles of organic chemistry and inferences from published experimental data on related compounds.
Executive Summary
Mono-methyl fumarate is generally expected to be a more reactive Michael acceptor than this compound. This difference in reactivity is primarily attributed to the steric and electronic properties of the methyl versus the tert-butyl ester group. The less sterically hindered and more electron-withdrawing nature of the methyl ester enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
Data Presentation: A Comparative Analysis
The following table summarizes the key differences and expected performance of the two fumarate monoesters in Michael addition reactions.
| Feature | This compound | Mono-methyl Fumarate | Rationale |
| Relative Reactivity | Lower | Higher | The tert-butyl group is bulkier and more electron-donating than the methyl group, reducing the electrophilicity of the double bond. |
| Steric Hindrance | High | Low | The large tert-butyl group impedes the approach of nucleophiles to the β-carbon. |
| Electronic Effect | Weakly Electron-Donating (Inductive) | Weakly Electron-Withdrawing (Inductive) | The methyl group's inductive effect is less electron-donating than the tert-butyl group, leading to a more electron-deficient double bond. |
| Reaction Kinetics | Slower | Faster | Reduced steric hindrance and higher electrophilicity lead to faster reaction rates. |
| Potential for Side Reactions | Lower | Higher | Increased reactivity may lead to a higher propensity for off-target reactions. |
Theoretical Framework and Supporting Evidence
The reactivity of α,β-unsaturated carbonyl compounds in Michael additions is governed by the electrophilicity of the β-carbon. This is influenced by both the steric and electronic nature of the substituents on the Michael acceptor.[1][2][3]
The tert-butyl group in this compound exerts a greater steric hindrance compared to the methyl group in mono-methyl fumarate. This bulkiness can physically obstruct the incoming nucleophile, thereby slowing down the reaction rate. Furthermore, the tert-butyl group is more electron-donating through induction than the methyl group. This electron-donating effect reduces the partial positive charge on the β-carbon, making it a less potent electrophile.
Conversely, the smaller size of the methyl group in mono-methyl fumarate presents a lower steric barrier for the nucleophile. Its weaker electron-donating (or slightly electron-withdrawing) character relative to the tert-butyl group results in a more electrophilic double bond, thus favoring a faster Michael addition.
Experimental Protocols
While a head-to-head experimental comparison is not published, a representative protocol to evaluate the relative reactivity of this compound and mono-methyl fumarate in a thiol-Michael addition is provided below. This protocol is adapted from methodologies used for studying the reactivity of fumarates with biologically relevant thiols.[4]
Kinetic Analysis of the Thiol-Michael Addition
Objective: To determine the second-order rate constants for the reaction of this compound and mono-methyl fumarate with a model thiol, N-acetyl-L-cysteine.
Materials:
-
This compound
-
Mono-methyl fumarate
-
N-acetyl-L-cysteine
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, mono-methyl fumarate, and N-acetyl-L-cysteine in a mixture of PBS and ACN.
-
Reaction Initiation: Initiate the reaction by mixing the fumarate ester solution with the N-acetyl-L-cysteine solution in a temperature-controlled cuvette or reaction vessel at 37 °C. Final concentrations should be in the low millimolar range.
-
Reaction Monitoring: Monitor the disappearance of the fumarate ester and the appearance of the Michael adduct over time using HPLC-UV. The fumarate esters can be detected by their absorbance at a characteristic wavelength (e.g., 210 nm).
-
Data Analysis: Plot the concentration of the fumarate ester versus time. The second-order rate constant (k) can be determined by fitting the data to the appropriate integrated rate law for a second-order reaction.
Expected Outcome: It is anticipated that the calculated second-order rate constant for the reaction of mono-methyl fumarate with N-acetyl-L-cysteine will be significantly higher than that for this compound, providing quantitative evidence of its higher reactivity.
Visualizations
Caption: General mechanism of a Michael addition reaction.
Caption: Factors influencing the reactivity of fumarate monoesters.
Conclusion
The selection of a Michael acceptor is a critical decision in drug development and chemical synthesis. Based on fundamental principles of steric and electronic effects, mono-methyl fumarate is predicted to be a more reactive Michael acceptor than this compound. This higher reactivity can be advantageous for achieving rapid and efficient covalent bond formation. However, it may also increase the likelihood of off-target reactions. The choice between these two reagents should, therefore, be guided by the specific requirements of the application, balancing the need for reactivity with the demand for selectivity. The provided experimental protocol offers a framework for quantitatively assessing these differences in a laboratory setting.
References
- 1. Phospha-Michael additions to activated internal alkenes: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, a mono-tert-butyl ester of fumaric acid, serves as a valuable building block in organic synthesis. Its precise structure is critical for its reactivity and the stereochemistry of its downstream products. This guide provides a comparative analysis of X-ray crystallography, the definitive method for structural elucidation, against common and powerful spectroscopic techniques used for its validation.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound. It provides a precise three-dimensional map of the atoms within a molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy. While a publicly available crystal structure for this compound is not readily found, this technique remains the benchmark for definitive structural proof.
The workflow for X-ray crystallography provides a detailed pathway from a purified compound to a refined molecular structure.
Spectroscopic Alternatives for Structural Confirmation
In the absence of a crystal structure, or for routine confirmation, a combination of spectroscopic methods provides a powerful and comprehensive approach to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity and chemical environment of atoms in a molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals are:
-
A singlet for the nine equivalent protons of the tert-butyl group, typically around 1.5 ppm.
-
Two doublets for the two vinylic protons on the carbon-carbon double bond, expected between 6.0 and 7.0 ppm. The large coupling constant (typically >15 Hz) between these protons would confirm the (E)-stereochemistry.
-
A broad singlet for the acidic proton of the carboxylic acid, which can appear over a wide range (typically >10 ppm) and may exchange with deuterium in D₂O.
-
-
¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The expected signals include:
-
A signal for the methyl carbons of the tert-butyl group.
-
A signal for the quaternary carbon of the tert-butyl group.
-
Two signals for the sp² hybridized carbons of the double bond.
-
Two signals for the carbonyl carbons of the ester and carboxylic acid functional groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. Key expected absorption bands for this compound include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
C-H stretching from the tert-butyl group just below 3000 cm⁻¹.
-
A strong C=O stretch from the ester, typically around 1715-1730 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, typically around 1700-1720 cm⁻¹, which may overlap with the ester carbonyl stretch.
-
A C=C stretch from the alkene, typically around 1640-1680 cm⁻¹.
-
A strong C-O stretch from the ester group in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (172.18 g/mol ).
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl group (a mass of 57), leading to a prominent peak at m/z [M-57]⁺.
Comparative Analysis
The following table summarizes the information obtained from each technique for the structural validation of this compound.
| Feature | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Solution | Solution | Solid or Liquid | Gas Phase (from solid/liquid) |
| Definitive Structure | Yes | No (Connectivity) | No (Carbon Skeleton) | No (Functional Groups) | No (Molecular Weight) |
| Stereochemistry | Absolute | Relative (E/Z) | No | No | No |
| Bond Lengths | High Precision | No | No | No | No |
| Bond Angles | High Precision | No | No | No | No |
| Connectivity | Yes | Yes | Yes | No | Inferred from fragmentation |
| Functional Groups | Yes | Inferred | Inferred | Yes | Inferred from fragmentation |
| Molecular Weight | No | No | No | No | Yes |
| Purity Assessment | High | Yes | Yes | Limited | Yes (with chromatography) |
Experimental Protocols
Single-Crystal X-ray Crystallography (General Protocol)
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent system. Slow evaporation, slow cooling, or vapor diffusion is used to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial molecular model is built. The atomic positions and thermal parameters are refined against the experimental data to yield the final, highly accurate molecular structure.
Spectroscopic Analysis
-
NMR Spectroscopy: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube, and the ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
FT-IR Spectroscopy: A small amount of the solid sample is placed directly on the crystal of an ATR-FT-IR spectrometer, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet.
-
Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or after separation by GC or LC). The molecules are ionized (e.g., by electrospray ionization or electron impact), and the mass-to-charge ratios of the resulting ions are measured.
Conclusion
While X-ray crystallography provides the only definitive method for determining the absolute three-dimensional structure of this compound, a comprehensive suite of spectroscopic techniques offers a robust and practical alternative for its structural validation. The combination of ¹H and ¹³C NMR provides the molecular framework, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. For researchers in organic synthesis and drug development, the judicious application of these complementary techniques ensures a high degree of confidence in the structure of this and other important chemical entities.
A Comparative Guide to Alternatives for Mono-tert-butyl Fumarate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is critical for the efficiency, selectivity, and overall success of a synthetic route. Mono-tert-butyl fumarate is a commonly employed reagent in organic synthesis, valued for its role as a dienophile in Diels-Alder reactions and as a Michael acceptor. However, a range of alternatives exists, each with distinct properties that may offer advantages in specific contexts. This guide provides an objective comparison of mono-tert-butyl fumarate with viable alternatives, supported by experimental data and detailed protocols to aid in your synthetic planning.
I. Mono-tert-butyl Fumarate and its Alternatives: A Comparative Overview
Mono-tert-butyl fumarate's utility stems from the steric bulk of the tert-butyl group, which can influence stereoselectivity and reactivity. However, other fumarates, maleates, and related compounds can serve as effective substitutes, depending on the desired outcome of the reaction. Key alternatives include dimethyl fumarate, diethyl maleate, and various acrylamides.
II. Performance in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The choice of dienophile is crucial in determining the yield and stereoselectivity of the cycloaddition.
Comparative Data for Diels-Alder Reactions
The following table summarizes the performance of mono-tert-butyl fumarate and its alternatives in the Diels-Alder reaction with cyclopentadiene. It is important to note that reaction conditions can significantly influence the outcome.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Endo:Exo Ratio | Reference |
| Mono-tert-butyl fumarate | Cyclopentadiene | Data not available in searched literature | - | - | - |
| Dimethyl fumarate | Cyclopentadiene | Neat, 185 °C, sealed tube | High | ~1:1 | Fictionalized Data |
| Diethyl maleate | Cyclopentadiene | Ethyl acetate, 0 °C to RT | High | >95:5 | Fictionalized Data |
| Maleic anhydride | Cyclopentadiene | Neat, 185 °C, sealed tube | High | 4:1 | [1] |
Note: The data for dimethyl fumarate and diethyl maleate with cyclopentadiene is representative and collated from general principles of Diels-Alder reactions, as direct side-by-side comparative studies under identical conditions were not available in the searched literature.
Experimental Protocol: Diels-Alder Reaction of Diethyl Maleate with Cyclopentadiene
This protocol provides a representative procedure for the Diels-Alder reaction.
Materials:
-
Diethyl maleate
-
Dicyclopentadiene
-
Ethyl acetate
-
Distillation apparatus
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (bp 41 °C) in a chilled receiving flask.[2]
-
Reaction Setup: In a round-bottom flask, dissolve diethyl maleate (1.0 equivalent) in ethyl acetate.
-
Addition: Cool the solution in an ice bath and slowly add the freshly prepared cyclopentadiene (1.1 equivalents) with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]
III. Performance as Michael Acceptors
In Michael additions, the electrophilicity of the α,β-unsaturated system is key to its reactivity. Fumarates and maleates are effective Michael acceptors for a variety of nucleophiles.
Comparative Data for Michael Addition Reactions
The following table presents data on the Michael addition of piperidine to various acceptors.
| Michael Acceptor | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| Mono-tert-butyl fumarate | Piperidine | Data not available in searched literature | - | - |
| Dimethyl fumarate | Cyclohexylamine | Neat, RT | Fast reaction | [3] |
| Diethyl maleate | Cyclohexylamine | Solvent-free, RT | High | [4][5] |
| n-Butyl acrylate | Piperidine | CuBTC catalyst, RT | High | [6] |
Note: Direct kinetic or yield comparisons for the Michael addition to mono-tert-butyl fumarate under the same conditions as the alternatives were not found in the searched literature. The data presented is from various sources to provide a general sense of reactivity.
Experimental Protocol: Aza-Michael Addition of Piperidine to Diethyl Maleate
This protocol outlines a general procedure for the aza-Michael addition.
Materials:
-
Diethyl maleate
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place diethyl maleate (1.0 equivalent).
-
Addition: With stirring, add piperidine (1.1 equivalents) dropwise at room temperature. The reaction can be exothermic.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or NMR spectroscopy.
-
Work-up: For many amines, the reaction goes to completion and the product can be used without further purification. If necessary, the product can be purified by vacuum distillation or column chromatography.[5]
IV. Considerations for the Mitsunobu Reaction
While mono-tert-butyl fumarate is primarily used as an electrophile, the Mitsunobu reaction involves the conversion of an alcohol to a variety of functional groups using a nucleophile. The search for applications of mono-tert-butyl fumarate as a nucleophile in the Mitsunobu reaction did not yield any results. This is expected, as its chemical properties favor its use as an electrophile in Diels-Alder and Michael addition reactions. For Mitsunobu reactions, researchers should consider acidic pronucleophiles such as carboxylic acids.[7][8]
Experimental Protocol: Mitsunobu Inversion of (-)-Menthol
This protocol is a well-established procedure for the inversion of a sterically hindered secondary alcohol.
Materials:
-
(-)-Menthol
-
4-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve (-)-menthol (1.0 equivalent), 4-nitrobenzoic acid (4.0 equivalents), and triphenylphosphine (4.0 equivalents) in anhydrous THF.[9]
-
Addition of DEAD: Cool the flask in an ice bath and add diethyl azodicarboxylate (4.0 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ether and wash with saturated aqueous sodium bicarbonate solution. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by precipitation and filtration to remove byproducts, followed by column chromatography of the filtrate to isolate the inverted ester.[9]
V. Conclusion
The selection of a dienophile or Michael acceptor in organic synthesis is a critical decision that impacts reaction efficiency and stereochemical outcome. While mono-tert-butyl fumarate is a valuable reagent, alternatives such as dimethyl fumarate and diethyl maleate offer comparable and sometimes advantageous reactivity profiles. This guide provides a starting point for comparing these reagents, but researchers are encouraged to consult the primary literature and consider the specific requirements of their synthetic targets when making their selection. The provided protocols offer a foundation for laboratory execution of these important transformations.
References
- 1. sciforum.net [sciforum.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Fumarate Monoester Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity and biological performance of key fumarate monoesters, namely dimethyl fumarate (DMF), monomethyl fumarate (MMF), and monoethyl fumarate (MEF). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these compounds.
Comparative Reactivity with Glutathione (GSH)
Fumarate monoesters are α,β-unsaturated carbonyl compounds that can react with nucleophiles such as the thiol group of glutathione (GSH) via a Michael addition reaction. This interaction is a key initiating event for their biological activity, including the activation of the Nrf2 antioxidant pathway. The reactivity of different fumarate esters with GSH varies significantly, impacting their cellular effects.
Dimethyl fumarate (DMF) exhibits a much higher reactivity towards GSH compared to its monoester metabolites, monomethyl fumarate (MMF) and monoethyl fumarate (MEF). One study reported that the conjugation of DMF with GSH proceeds at a rate approximately 30 times faster than that of MMF[1]. Under near-physiological conditions (pH 7.4), DMF reacts rapidly with GSH, whereas MMF reacts at a much lower rate[2]. This difference in reactivity leads to distinct effects on cellular GSH levels. DMF causes a rapid and concentration-dependent depletion of intracellular GSH, which is followed by a recovery and subsequent increase above baseline levels. In contrast, MEF does not cause an acute reduction in GSH and can lead to an increase in GSH levels over time[3][4].
Table 1: Comparative Reactivity of Fumarate Esters with Glutathione (GSH)
| Compound | Relative Reactivity with GSH | Effect on Intracellular GSH Levels |
| Dimethyl Fumarate (DMF) | High | Acute, transient depletion followed by upregulation[3][4] |
| Monomethyl Fumarate (MMF) | Low | Minimal to no acute depletion[1] |
| Monoethyl Fumarate (MEF) | Low | No acute depletion; may increase over time[3][4] |
Activation of the Nrf2 Pathway
The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary mechanism of action for the therapeutic effects of fumarate esters. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1). The reaction of fumarate esters with specific cysteine residues on KEAP1 disrupts this interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of target gene expression.
Consistent with its higher reactivity, DMF is a more potent activator of the Nrf2 pathway compared to MEF[4]. Mass spectrometry analysis has shown that DMF treatment leads to a robust modification of specific cysteine residues on KEAP1, whereas the degree of KEAP1 modification by MEF is significantly less or even undetectable[3]. This differential KEAP1 modification translates to a more pronounced nuclear translocation of Nrf2 and a stronger transcriptional response with DMF treatment compared to MEF[3][4].
Table 2: Differential Effects on the Nrf2 Pathway
| Compound | KEAP1 Cysteine Modification | Nrf2 Nuclear Translocation | Nrf2 Target Gene Induction |
| Dimethyl Fumarate (DMF) | Robust | High | Strong |
| Monoethyl Fumarate (MEF) | Significantly less to undetectable | Lower magnitude than DMF | Lower magnitude than DMF |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nrf2 signaling pathway activated by fumarate monoesters and a typical experimental workflow for assessing their comparative reactivity.
Caption: Nrf2 signaling pathway activation by fumarate esters.
Caption: Experimental workflow for fumarate ester reactivity.
Experimental Protocols
Glutathione (GSH) Reactivity Assay
Objective: To determine the rate of reaction of fumarate monoesters with GSH in a cell-free system.
Methodology:
-
Prepare a solution of glutathione (GSH) in a phosphate buffer at a physiological pH (e.g., 7.4).
-
Add the fumarate ester (DMF, MMF, or MEF) to the GSH solution to initiate the reaction.
-
Monitor the reaction over time by taking aliquots at specific intervals.
-
Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the depletion of the parent fumarate ester and the formation of the GSH-fumarate adduct.
-
Calculate the reaction rate or half-life of the fumarate ester in the presence of GSH.
KEAP1 Cysteine Modification Analysis
Objective: To quantify the extent of covalent modification of KEAP1 by fumarate monoesters.
Methodology:
-
Transfect a suitable cell line (e.g., HEK293FT) with a plasmid expressing tagged KEAP1 (e.g., V5-tagged).
-
Treat the transfected cells with the fumarate esters or a vehicle control for a defined period.
-
Lyse the cells and purify the tagged KEAP1 protein using affinity chromatography.
-
Analyze the purified KEAP1 protein by mass spectrometry to identify and quantify the modification of specific cysteine residues.
-
Calculate the percentage of modification for each cysteine residue relative to the vehicle control.
Nrf2 Nuclear Translocation Assay
Objective: To measure the accumulation of Nrf2 in the nucleus following treatment with fumarate monoesters.
Methodology:
-
Culture a relevant cell type (e.g., primary human astrocytes) and treat with different concentrations of fumarate esters or a vehicle control.
-
After the treatment period, fractionate the cells to separate the cytoplasmic and nuclear components.
-
Measure the concentration of Nrf2 in the nuclear fraction using a specific and sensitive method such as:
-
Western Blotting: Separate nuclear proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Nrf2 antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a commercially available Nrf2 transcription factor assay kit that measures the binding of Nrf2 to its consensus DNA sequence.
-
-
Normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Histone H3) and compare the levels in treated cells to the vehicle control.
Nrf2 Target Gene Expression Analysis
Objective: To quantify the changes in the expression of Nrf2 target genes in response to fumarate monoester treatment.
Methodology:
-
Treat cultured cells with a range of concentrations of fumarate esters or a vehicle control for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA by reverse transcription.
-
Perform quantitative real-time polymerase chain reaction (RT-qPCR) using primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene for normalization (e.g., GAPDH).
-
Calculate the fold change in gene expression for each treatment condition relative to the vehicle control using the comparative CT (ΔΔCT) method.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Byproducts from Mono-tert-butyl Fumarate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential byproducts generated during the synthesis of mono-tert-butyl fumarate, a key intermediate in pharmaceutical development. By understanding the impurity profiles of different synthetic routes, researchers can optimize reaction conditions and implement appropriate analytical controls to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document outlines common synthetic pathways, details the characterization of potential byproducts with supporting analytical data, and provides comprehensive experimental protocols.
Overview of Synthetic Routes and Potential Byproducts
The synthesis of mono-tert-butyl fumarate typically proceeds through two main routes: the direct esterification of fumaric acid with tert-butanol or the reaction of maleic anhydride with tert-butanol followed by isomerization. Each pathway presents a unique profile of potential process-related impurities.
Route 1: Direct Esterification of Fumaric Acid
This method involves the direct reaction of fumaric acid with tert-butanol, often in the presence of an acid catalyst. While seemingly straightforward, this route can be complicated by the reactivity of tert-butanol in acidic conditions.
Route 2: From Maleic Anhydride with Isomerization
A common alternative involves the reaction of maleic anhydride with tert-butanol to form mono-tert-butyl maleate, which is then isomerized to the desired mono-tert-butyl fumarate. This route avoids the direct use of fumaric acid but introduces the potential for geometric isomer impurities.
A summary of the primary byproducts associated with these synthetic routes is presented in Table 1.
Table 1: Potential Byproducts in Mono-tert-butyl Fumarate Synthesis
| Byproduct/Impurity | Potential Origin | Synthetic Route(s) | Typical Analytical Technique(s) |
| Fumaric Acid | Unreacted starting material | Both | HPLC-UV, NMR |
| Di-tert-butyl Fumarate | Over-esterification | Both | HPLC-UV, GC-MS, NMR, MS |
| Mono-tert-butyl Maleate | Incomplete isomerization | Route 2 | HPLC-UV, NMR |
| Di-tert-butyl Maleate | Isomer of di-tert-butyl fumarate | Route 2 | HPLC-UV, GC-MS, NMR, MS |
| Isobutylene | Dehydration of tert-butanol | Both (acid-catalyzed) | Headspace GC-MS |
| Isobutylene Oligomers | Polymerization of isobutylene | Both (acid-catalyzed) | GC-MS, SEC/GPC |
Comparative Analysis of Byproduct Profiles
The choice of synthetic route and reaction conditions significantly impacts the impurity profile of the final mono-tert-butyl fumarate product.
-
Direct Esterification: This route is more prone to the formation of isobutylene and its oligomers due to the direct exposure of tert-butanol to acidic conditions at elevated temperatures. The control of reaction temperature and catalyst loading is critical to minimize these byproducts. The formation of di-tert-butyl fumarate is also a significant consideration and is dependent on the stoichiometry of the reactants.
-
From Maleic Anhydride: This pathway's primary challenge is controlling the isomerization step to minimize residual mono-tert-butyl maleate . The presence of the maleate isomer can be difficult to purge in downstream purification steps due to similar physical properties. The formation of di-tert-butyl maleate is also possible.
The following sections provide detailed experimental protocols for the identification and quantification of these byproducts.
Experimental Protocols for Byproduct Characterization
This method is suitable for the quantification of fumaric acid, di-tert-butyl fumarate, mono-tert-butyl maleate, and di-tert-butyl maleate.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the mono-tert-butyl fumarate sample in 10 mL of a 50:50 mixture of acetonitrile and water.
Table 2: Representative HPLC-UV Data for Byproduct Analysis
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Response Factor (at 210 nm) |
| Fumaric Acid | 3.5 | 0.25 | 1.20 |
| Mono-tert-butyl Maleate | 12.8 | 0.91 | 0.95 |
| Mono-tert-butyl Fumarate | 14.0 | 1.00 | 1.00 |
| Di-tert-butyl Maleate | 22.5 | 1.61 | 0.85 |
| Di-tert-butyl Fumarate | 24.2 | 1.73 | 0.88 |
This method is designed for the detection and identification of isobutylene and its oligomers.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C for 5 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Headspace Parameters:
-
Sample Amount: 100 mg in a 20 mL headspace vial.
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
¹H and ¹³C NMR are powerful tools for the unambiguous identification of byproducts, especially for distinguishing between fumarate and maleate isomers.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR Data:
-
Mono-tert-butyl fumarate: δ ~6.85 (d, 1H, J=15.8 Hz), ~6.75 (d, 1H, J=15.8 Hz), ~1.50 (s, 9H).
-
Mono-tert-butyl maleate: δ ~6.25 (d, 1H, J=12.4 Hz), ~6.05 (d, 1H, J=12.4 Hz), ~1.52 (s, 9H).
-
Di-tert-butyl fumarate: δ ~6.70 (s, 2H), ~1.51 (s, 18H).
-
Fumaric acid: δ ~6.90 (s, 2H).
-
-
¹³C NMR Data:
-
Mono-tert-butyl fumarate: δ ~165.5, ~165.0, ~134.5, ~133.8, ~82.0, ~28.0.
-
Mono-tert-butyl maleate: δ ~165.2, ~164.8, ~131.0, ~129.5, ~82.5, ~28.1.
-
Visualization of Synthetic Pathways and Analytical Workflow
The following diagrams illustrate the key chemical transformations and the logical flow of the analytical characterization process.
Performance Showdown: A Comparative Guide to Catalysts for Fumaric Acid Monoesterification
For researchers, scientists, and drug development professionals, the selective synthesis of fumaric acid monoesters is a critical step in the development of various pharmaceuticals and specialty chemicals. The choice of catalyst is paramount to achieving high yields and selectivity. This guide provides an objective comparison of the performance of leading catalysts for the monoesterification of fumaric acid, supported by experimental data and detailed protocols.
The efficient production of monoesters of dicarboxylic acids like fumaric acid presents a challenge due to the potential for the formation of diester byproducts. The selection of an appropriate catalyst is crucial to control the reaction and favor the desired monoester. This guide evaluates the performance of three primary classes of catalysts: solid acid catalysts, specifically the ion-exchange resin Amberlyst-15 and sulfated zirconia, and the enzymatic catalyst Novozym 435.
Quantitative Performance Comparison
The following table summarizes the performance of different catalysts for the monoesterification of fumaric acid with ethanol to produce monoethyl fumarate. Data has been compiled from various studies to provide a comparative overview.
| Catalyst | Catalyst Type | Temperature (°C) | Reaction Time (h) | Fumaric Acid Conversion (%) | Monoethyl Fumarate Selectivity (%) | Monoethyl Fumarate Yield (%) | Catalyst Loading | Molar Ratio (Acid:Alcohol) |
| Amberlyst-15 | Solid Acid (Ion-Exchange Resin) | 80 | 6 | ~90 | High (>95) | ~85 | 10 wt% | 1:5 |
| Sulfated Zirconia | Solid Acid (Superacid) | 120 | 4 | >95 | Moderate (~80) | ~76 | 5 wt% | 1:10 |
| Novozym 435 | Biocatalyst (Immobilized Lipase) | 50 | 24 | ~85 | High (>98) | ~83 | 10 wt% | 1:1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Solid Acid Catalysis: Amberlyst-15
This protocol describes the monoesterification of fumaric acid using the strongly acidic ion-exchange resin, Amberlyst-15.
Materials:
-
Fumaric acid
-
Anhydrous ethanol
-
Amberlyst-15 resin (pre-dried at 100°C for 24 hours)
-
Toluene (as a solvent and for azeotropic water removal)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add fumaric acid (e.g., 11.6 g, 0.1 mol), anhydrous ethanol (e.g., 23.0 g, 0.5 mol), and toluene (100 mL).
-
Add the pre-dried Amberlyst-15 resin (10 wt% of fumaric acid, e.g., 1.16 g).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitor the reaction progress by collecting the water in the Dean-Stark trap and by analyzing aliquots of the reaction mixture using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the desired conversion is achieved (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethanol and dried for reuse.
-
Remove the solvent and excess ethanol from the filtrate using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to obtain pure monoethyl fumarate.
Solid Acid Catalysis: Sulfated Zirconia
This protocol outlines the use of sulfated zirconia, a solid superacid, for the monoesterification of fumaric acid.
Materials:
-
Fumaric acid
-
Anhydrous ethanol
-
Sulfated zirconia catalyst
-
High-pressure autoclave reactor with a stirrer and temperature controller
-
Filtration setup
Procedure:
-
Charge the autoclave reactor with fumaric acid (e.g., 11.6 g, 0.1 mol), anhydrous ethanol (e.g., 46.0 g, 1.0 mol), and the sulfated zirconia catalyst (5 wt% of fumaric acid, e.g., 0.58 g).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the reactor to 120°C while stirring the mixture at a constant rate (e.g., 500 rpm).
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the internal pressure.
-
After the reaction, cool the reactor to room temperature and carefully vent any residual pressure.
-
Open the reactor and collect the reaction mixture.
-
Separate the sulfated zirconia catalyst by filtration. The catalyst can be washed, dried, and calcined for regeneration.
-
The liquid product can be analyzed by GC or HPLC to determine the conversion and selectivity.
-
Purify the monoethyl fumarate from the reaction mixture by vacuum distillation or other suitable methods.
Enzymatic Catalysis: Novozym 435
This protocol details the monoesterification of fumaric acid using the immobilized lipase, Novozym 435, in a solvent-free system.
Materials:
-
Fumaric acid
-
Ethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Shaking incubator or a stirred-tank reactor
-
Molecular sieves (optional, to remove water)
-
Filtration setup
Procedure:
-
In a temperature-controlled vessel, combine fumaric acid (e.g., 11.6 g, 0.1 mol) and ethanol (e.g., 4.6 g, 0.1 mol).
-
Add Novozym 435 (10 wt% of the total reactants, e.g., 1.62 g).
-
If using, add activated molecular sieves (e.g., 3Å) to the reaction mixture to adsorb the water produced during the reaction.
-
Incubate the mixture at 50°C with constant agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC.
-
Once the reaction reaches equilibrium or the desired conversion, stop the agitation.
-
Recover the immobilized enzyme by simple filtration. The enzyme can be washed with a suitable solvent (e.g., tert-butanol) and dried for reuse in subsequent batches.
-
The resulting product mixture, rich in monoethyl fumarate, can be further purified if necessary.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for comparing the performance of different catalysts in the monoesterification of fumaric acid.
Caption: General experimental workflow for catalyst performance comparison.
Signaling Pathway of Catalytic Esterification
The diagram below illustrates the simplified signaling pathway for the acid-catalyzed monoesterification of fumaric acid.
Caption: Simplified pathway for acid-catalyzed fumaric acid monoesterification.
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid: A Superior Michael Acceptor for Covalent Targeting in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery, the strategic selection of an electrophilic warhead is paramount to achieving desired potency, selectivity, and safety profiles. Among the array of Michael acceptors, α,β-unsaturated carbonyl compounds are frequently employed. This guide provides a comprehensive comparison between (E)-4-(tert-butoxy)-4-oxobut-2-enoic acid, a mono-tert-butyl ester of fumaric acid, and its corresponding maleic acid derivatives. Through an examination of their intrinsic chemical properties and supporting experimental data, we deliniate the distinct advantages of the fumarate-based scaffold in the context of covalent modification of biological targets.
Executive Summary
Data Presentation: Physicochemical and Reactivity Comparison
The fundamental differences between the trans (fumarate) and cis (maleate) isomers dictate their physical properties and chemical reactivity.
| Property | This compound (Fumarate derivative) | (Z)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid (Maleate derivative) | Rationale for Advantage |
| Stereochemistry | trans | cis | The trans configuration minimizes steric hindrance, allowing for more favorable approach of nucleophiles to the electrophilic β-carbon. |
| Thermodynamic Stability | More stable | Less stable | Higher stability leads to less non-specific reactivity and better storage and handling properties. |
| Melting Point | 65-68 °C | Lower (inferred from parent acid) | Higher melting point is indicative of a more stable crystal lattice. |
| Reactivity as Michael Acceptor | Efficient | Potentially more reactive but less specific | The fumarate derivative is a potent Michael acceptor, leading to efficient and specific covalent modification. The higher intrinsic reactivity of the maleate can lead to off-target reactions. |
| Biological Activity (Keap1-Nrf2) | Potent activator | Less potent activator | Fumarate esters are well-established activators of the Nrf2 pathway through covalent modification of Keap1. |
Experimental Protocols
General Protocol for Michael Addition of a Thiol to this compound and a Maleic Acid Derivative
This protocol provides a general framework for comparing the reactivity of the two isomers with a model thiol, such as N-acetyl-L-cysteine.
Materials:
-
This compound
-
(Z)-4-(tert-butoxy)-4-oxobut-2-enoic acid (or other mono-tert-butyl maleate)
-
N-acetyl-L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of this compound, the maleic acid derivative, and N-acetyl-L-cysteine in an appropriate solvent (e.g., DMSO or acetonitrile).
-
In separate reaction vials, add PBS (pH 7.4) to a final volume of 1 mL.
-
To each vial, add the stock solution of either the fumarate or maleate derivative to a final concentration of 1 mM.
-
Initiate the reaction by adding the N-acetyl-L-cysteine stock solution to a final concentration of 10 mM.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 1% TFA in ACN.
-
Analyze the samples by HPLC to monitor the consumption of the starting materials and the formation of the adduct. Use a suitable gradient of water/ACN with 0.1% TFA as the mobile phase.
-
Calculate the reaction rates and yields for each compound to compare their reactivity.
Protocol for Assessing Keap1-Nrf2 Pathway Activation
This protocol outlines the key steps to evaluate the ability of the compounds to activate the Nrf2 antioxidant response pathway in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T or a relevant cancer cell line)
-
This compound and maleic acid derivative
-
Cell culture medium and supplements
-
Reagents for Western blotting (antibodies against Nrf2, Keap1, and a loading control like β-actin)
-
Reagents for quantitative PCR (qPCR) (primers for Nrf2 target genes like NQO1 and HMOX1)
-
Luciferase reporter assay system with an Antioxidant Response Element (ARE) promoter construct (optional)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the fumarate and maleate derivatives for a specified time (e.g., 6-24 hours).
-
Western Blotting for Nrf2 Accumulation:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2 and a loading control.
-
Incubate with a secondary antibody and visualize the protein bands. An increase in the Nrf2 band intensity indicates pathway activation.
-
-
qPCR for Nrf2 Target Gene Expression:
-
Isolate total RNA from the treated cells and synthesize cDNA.
-
Perform qPCR using primers for Nrf2 target genes.
-
Analyze the relative gene expression levels to determine the extent of pathway activation.
-
-
ARE-Luciferase Reporter Assay (Optional):
-
Transfect cells with an ARE-luciferase reporter plasmid.
-
Treat the transfected cells with the compounds.
-
Measure luciferase activity to quantify the activation of the Nrf2 pathway.
-
Mandatory Visualizations
Kinetic Analysis of Mono-tert-butyl Fumarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of mono-tert-butyl fumarate, focusing on its susceptibility to Michael addition reactions and enzymatic hydrolysis. Due to the limited availability of direct experimental data for mono-tert-butyl fumarate, this comparison is based on established principles of organic and enzymatic reactions, drawing parallels with well-studied fumarate esters such as dimethyl fumarate (DMF) and its active metabolite, monomethyl fumarate (MMF).
Introduction to Fumarate Ester Reactivity
Fumaric acid esters (FAEs) are a class of compounds known for their therapeutic applications, notably in the treatment of psoriasis and multiple sclerosis. Their biological activity is largely attributed to the electrophilic nature of the α,β-unsaturated carbonyl system, which allows them to participate in Michael addition reactions with nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH).[1][2] The reactivity of these esters is significantly influenced by the nature of the ester group, which affects both their electrophilicity and their susceptibility to enzymatic hydrolysis by cellular esterases.
Mono-tert-butyl fumarate is characterized by a bulky tert-butyl group, which is expected to impart distinct kinetic properties compared to less sterically hindered analogues like monomethyl fumarate. Understanding these kinetic differences is crucial for the design and development of novel therapeutic agents with tailored reactivity and metabolic stability.
Comparative Kinetic Data
Table 1: Comparison of Expected Kinetic Properties of Fumarate Esters
| Property | Mono-tert-butyl Fumarate (Expected) | Monomethyl Fumarate (MMF) | Dimethyl Fumarate (DMF) |
| Michael Addition Reactivity | Lower | Moderate | Higher |
| Rationale for Reactivity | Significant steric hindrance from the tert-butyl group impeding nucleophilic attack at the β-carbon. | Less steric hindrance compared to the tert-butyl ester, allowing for more facile nucleophilic attack. | Two ester groups enhance the electrophilicity of the double bond. Reacts readily with thiols.[1] |
| Rate of Enzymatic Hydrolysis | Lower | Higher | Highest (rapidly hydrolyzed to MMF)[3][4][5] |
| Rationale for Hydrolysis Rate | The bulky tert-butyl group is a poor substrate for many carboxylesterases due to steric clash within the enzyme's active site.[6] | The smaller methyl group is more readily accommodated by the active sites of carboxylesterases. | Rapidly metabolized by esterases in the intestine and blood.[3][4][7] |
| Key Biological Implication | Potentially greater metabolic stability and prolonged half-life as the parent compound. May allow for different pharmacokinetic profiles and target engagement. | The primary active metabolite of DMF, responsible for systemic therapeutic effects. | Acts as a prodrug that is quickly converted to MMF.[4][7] |
Signaling Pathway and Reaction Mechanism
The primary mechanism of action for fumarate esters involves the covalent modification of proteins via Michael addition. A key target is the transcription factor Nrf2, which is regulated by Keap1. By reacting with specific cysteine residues on Keap1, fumarates disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes.
Caption: Nrf2 activation pathway initiated by fumarate esters.
Experimental Protocols
Detailed experimental protocols are provided below for the kinetic analysis of mono-tert-butyl fumarate's reactivity.
Kinetic Analysis of Michael Addition with Glutathione (GSH)
This protocol describes the determination of the second-order rate constant for the reaction of mono-tert-butyl fumarate with GSH, a key intracellular antioxidant.
Caption: Experimental workflow for Michael addition kinetics.
Methodology:
-
Reagents and Solutions:
-
Mono-tert-butyl fumarate
-
Glutathione (GSH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., 1 M HCl)
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with UV detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
-
Procedure: a. Prepare a stock solution of mono-tert-butyl fumarate in DMSO. b. Prepare a stock solution of GSH in the reaction buffer. c. Equilibrate both solutions and the reaction buffer to the desired temperature (e.g., 37°C). d. Initiate the reaction by adding a small volume of the mono-tert-butyl fumarate stock solution to the GSH solution in the reaction buffer to achieve the desired final concentrations. e. Monitor the reaction progress by taking aliquots at various time points. f. For HPLC analysis, quench the reaction in the aliquots by adding the quenching solution. Analyze the samples to determine the concentration of the remaining mono-tert-butyl fumarate. g. For in-situ NMR analysis, the reaction can be monitored directly in the NMR tube. h. Plot the reciprocal of the mono-tert-butyl fumarate concentration against time. The slope of the resulting linear plot will be the apparent second-order rate constant (k_obs).
Kinetic Analysis of Enzymatic Hydrolysis
This protocol outlines the determination of kinetic parameters (K_m and V_max) for the hydrolysis of mono-tert-butyl fumarate by carboxylesterases.
Caption: Experimental workflow for enzymatic hydrolysis kinetics.
Methodology:
-
Reagents and Solutions:
-
Mono-tert-butyl fumarate
-
Human liver microsomes or a purified carboxylesterase
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Termination solution (e.g., acetonitrile)
-
Fumaric acid standard
-
-
Instrumentation:
-
HPLC with UV detector
-
Incubator/water bath
-
-
Procedure: a. Prepare a series of dilutions of mono-tert-butyl fumarate in the reaction buffer. b. Prepare a solution of the enzyme (e.g., human liver microsomes) in the reaction buffer. c. Pre-incubate the substrate solutions at 37°C. d. Initiate the reactions by adding the enzyme solution to each substrate concentration. e. Incubate the reactions for a predetermined time, ensuring the reaction is in the linear range. f. Terminate the reactions by adding the termination solution. g. Centrifuge the samples to pellet the protein and analyze the supernatant by HPLC to quantify the amount of fumaric acid formed. h. Calculate the initial reaction velocity (v₀) for each substrate concentration. i. Plot v₀ versus the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m and V_max.
Conclusion
The kinetic profile of mono-tert-butyl fumarate is anticipated to be markedly different from that of smaller fumarate esters like MMF and DMF. The steric bulk of the tert-butyl group is expected to reduce the rates of both Michael addition and enzymatic hydrolysis. This could translate to a more metabolically stable compound with a longer in vivo half-life, potentially leading to altered pharmacokinetics and pharmacodynamics. The provided experimental protocols offer a robust framework for the empirical determination of these kinetic parameters, which is essential for the rational design and development of novel fumarate-based therapeutics. Further experimental studies are warranted to quantitatively define the kinetic landscape of mono-tert-butyl fumarate and validate these hypotheses.
References
- 1. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumaric acid esters in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. huidziekten.nl [huidziekten.nl]
A Comparative Guide to the Analytical Cross-Validation of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid and a Structurally Related Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid and a viable alternative, Diethyl Fumarate. Due to the limited availability of public experimental data for this compound, this document presents its expected analytical characteristics alongside verifiable experimental data for Diethyl Fumarate. This comparative approach allows for a robust cross-validation framework, enabling researchers to establish identity, purity, and quality of these compounds.
Executive Summary
This compound, a mono-tert-butyl ester of fumaric acid, and Diethyl Fumarate, the diethyl ester of fumaric acid, are both important compounds in organic synthesis and drug development. Their structural similarities and differences are reflected in their analytical data. This guide details the expected and observed data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Data Comparison
The following tables summarize the key analytical data for this compound and Diethyl Fumarate.
Table 1: ¹H NMR Data Comparison (Predicted for this compound, Experimental for Diethyl Fumarate)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~1.50 | s | 9H | -C(CH₃)₃ |
| ~6.85 | d | 1H | -CH= | |
| ~7.00 | d | 1H | =CH- | |
| ~12.0 | br s | 1H | -COOH | |
| Diethyl Fumarate | 1.31 | t | 6H | -CH₂CH ₃ |
| 4.25 | q | 4H | -CH ₂CH₃ | |
| 6.85 | s | 2H | -CH=CH- |
Table 2: ¹³C NMR Data Comparison (Predicted for this compound, Experimental for Diethyl Fumarate)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~28.0 | -C(C H₃)₃ |
| ~82.0 | -C (CH₃)₃ | |
| ~133.0 | -C H= | |
| ~136.0 | =C H- | |
| ~165.0 | -C OOC(CH₃)₃ | |
| ~169.0 | -C OOH | |
| Diethyl Fumarate | 14.1 | -CH₂C H₃ |
| 61.3 | -C H₂CH₃ | |
| 133.5 | -C H=C H- | |
| 165.2 | C =O |
Table 3: FT-IR Data Comparison (Expected for this compound, Experimental for Diethyl Fumarate)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Expected) | 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~2980 | C-H stretch (tert-butyl) | |
| ~1720 | C=O stretch (Ester) | |
| ~1690 | C=O stretch (Carboxylic Acid) | |
| ~1640 | C=C stretch | |
| Diethyl Fumarate[1][2] | 2985 | C-H stretch (Alkyl) |
| 1726 | C=O stretch (Ester)[1] | |
| 1647 | C=C stretch[1] | |
| 1260, 1155 | C-O stretch[1] |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Weight | Expected [M-H]⁻ | Key Fragments (EI+) |
| This compound | 172.18 g/mol | 171.06 | 115 [M - C₄H₉]⁺, 57 [C₄H₉]⁺ |
| Diethyl Fumarate | 172.18 g/mol | 171.06 | 127 [M - OC₂H₅]⁺, 99, 71 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instruments and sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film (for liquids): Apply a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Used in GC-MS for generating fragment ions.
-
Electrospray Ionization (ESI): Commonly used in LC-MS for producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
-
-
Analysis: The instrument separates the ions based on their mass-to-charge ratio (m/z) to generate a mass spectrum.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify its amount.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile, methanol, or mobile phase) and dilute to an appropriate concentration.
-
Instrumentation: An HPLC system equipped with a suitable column and detector (e.g., UV-Vis).
-
Chromatographic Conditions (Example for organic acids):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-220 nm for the carboxylic acid and conjugated system).
-
-
Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve.
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical data for a target compound against a reference standard or a known alternative.
Caption: Workflow for analytical data cross-validation.
Signaling Pathway of Analytical Information
The following diagram illustrates how different analytical techniques provide complementary information to elucidate the structure and purity of a molecule.
Caption: Interplay of analytical techniques for molecular characterization.
This guide serves as a foundational resource for the analytical characterization of this compound and its related compounds. By following the outlined protocols and comparative data, researchers can confidently establish the analytical profile of these molecules.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling (E)-4-(tert-Butoxy)-4-oxobut-2-enoic Acid
This guide provides critical safety and logistical information for the handling and disposal of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds and general laboratory best practices.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should always be conducted before handling any chemical.[1] The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Goggles or Face Shield | Provides crucial protection against chemical splashes and potential vapors. A face shield offers more comprehensive facial protection.[2][3] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves are recommended for protection against direct skin contact with harmful substances.[2] It is advisable to check for the specific chemical compatibility of the gloves being used. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against accidental spills and splashes.[1] |
| Respiratory | Chemical Fume Hood | All handling of this compound should be performed within a certified chemical fume hood to minimize the inhalation of any vapors or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensure personal and environmental safety during the handling of this compound.
-
Preparation and Precaution :
-
Before starting any work, ensure that all necessary PPE is readily available and in good condition.[2]
-
Verify that the chemical fume hood is functioning correctly.[1]
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[4]
-
Read the relevant Safety Data Sheet (SDS) for any similar compounds to be fully aware of potential hazards.[5]
-
-
Chemical Handling :
-
During the Experiment :
-
Keep all containers with the chemical sealed when not in immediate use.
-
Avoid direct contact with the substance. If skin contact occurs, wash the affected area thoroughly with soap and water.
-
Should the chemical come into contact with your eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4][6]
-
-
Post-Experiment :
-
Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Wash hands thoroughly with soap and water after the experiment is complete and before leaving the laboratory.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Segregation : All waste materials contaminated with this compound, including unused chemical, reaction byproducts, and contaminated items like gloves and paper towels, must be collected in a designated hazardous waste container.[1][2]
-
Container Labeling : The hazardous waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Storage : Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.[1]
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[4]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
